Validamycin A
Description
This compound has been reported in Streptomyces anthocyanicus, Streptomyces hygroscopicus, and Streptomyces lividans with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYYMUOCXVXNK-CSLFJTBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058073 | |
| Record name | Validamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |
| Record name | Validamycin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7696 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |
| Record name | VALIDAMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible at room temperature | |
| Record name | VALIDAMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, White powder | |
CAS No. |
37248-47-8 | |
| Record name | Validamycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Validamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Validamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALIDAMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VALIDAMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
130-135 °C (with decomp) | |
| Record name | VALIDAMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Validamycin A: A Technical Guide to its Mechanism of Action as a Trehalase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Validamycin A is an aminocyclitol antibiotic that functions as a potent and specific inhibitor of the enzyme trehalase. This technical guide provides an in-depth exploration of its mechanism of action, detailing the biochemical interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. By acting as a structural mimic of the natural substrate, trehalose, this compound competitively binds to the active site of trehalase, leading to a cascade of metabolic disruptions that are particularly effective against fungi and insects. This document summarizes key quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual diagrams of the core mechanisms and workflows.
Introduction to Trehalose and Trehalase
Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a vital molecule in a wide array of organisms, including bacteria, fungi, insects, and plants.[1][2][3] It serves not only as a crucial energy reserve but also as a protective agent against various environmental stresses such as desiccation, heat, and osmotic shock.[2][4]
The hydrolysis of trehalose into two molecules of glucose is catalyzed by the enzyme trehalase (α,α-trehalose glucohydrolase, EC 3.2.1.28).[1][5][6] This enzymatic action is fundamental for mobilizing stored energy and providing glucose for essential metabolic pathways. In fungi, it is critical for processes like spore germination, and in insects, it powers energy-intensive activities such as flight and molting.[1][4][7] The absence of the trehalose metabolic pathway in mammals makes trehalase an attractive and specific target for developing safe and effective antifungal and insecticidal agents.[8][9]
This compound, an antibiotic produced by Streptomyces hygroscopicus, has been successfully utilized in agriculture for decades as a bio-fungicide, primarily to control diseases like rice sheath blight caused by Rhizoctonia solani.[9][10][11][12] Its efficacy stems from its potent and specific inhibition of trehalase.
Core Mechanism of Action: Competitive Inhibition
The primary mechanism by which this compound exerts its biological effect is through the competitive inhibition of trehalase.
2.1. Structural Mimicry and Pro-Inhibitor Activation
This compound is a structural analogue of trehalose, which allows it to be recognized by the trehalase enzyme.[8][10][13] However, this compound itself is considered a pro-inhibitor. Within the target organism, it is hydrolyzed by enzymes such as β-glucosidase, cleaving off a glucose moiety to yield its active form, validoxylamine A .[7][14][15][16] Validoxylamine A is a pseudo-disaccharide that more closely mimics the transition state of the trehalose substrate and is a significantly more potent inhibitor of trehalase.[15]
2.2. Binding to the Active Site
As a competitive inhibitor, validoxylamine A binds directly to the active site of the trehalase enzyme.[7][8][10][17] This binding is reversible but strong, effectively preventing the natural substrate, trehalose, from accessing the catalytic residues. The result is a complete blockage of the enzyme's hydrolytic activity.
dot
Caption: Competitive inhibition of trehalase by validoxylamine A.
Cellular and Physiological Consequences
The inhibition of trehalase by this compound triggers significant downstream metabolic disruptions.
-
Trehalose Accumulation: The blockage of trehalose hydrolysis leads to a rapid and significant accumulation of intracellular trehalose.[13][18][19]
-
Glucose Depletion: The inability to break down trehalose results in a sharp decrease in the available glucose pool, starving the organism of a primary source of energy and carbon.[10][13]
-
Disruption of Key Pathways: The lack of glucose impacts numerous physiological processes. In insects, the chitin biosynthesis pathway, which is essential for molting and cuticle formation, is severely disrupted as it begins with trehalose hydrolysis.[7][8][13] This leads to high rates of mortality and physical deformities. In fungi, the energy deficit inhibits hyphal growth and spore germination.[10]
-
Secondary Signaling Effects: Recent studies suggest that this compound's effects may extend beyond simple enzyme blocking. In the fungus Rhizoctonia cerealis, treatment with this compound was shown to downregulate genes involved in ribosome biogenesis and affect the MAPK signaling pathway.[10][20] In Fusarium graminearum, it was found to enhance the interaction between neutral trehalase and the 14-3-3 protein Bmh1, suggesting a more complex role in cellular regulation.[19]
dot
Caption: Downstream physiological effects of trehalase inhibition.
Quantitative Analysis of Inhibitory Activity
The potency of this compound and its active form, validoxylamine A, has been quantified against trehalases from various organisms. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison. Validoxylamine A consistently demonstrates a much lower Ki value, indicating significantly higher binding affinity and inhibitory power.
| Compound | Organism / Enzyme Source | IC50 | Ki | Reference(s) |
| This compound | Rhizoctonia solani | 72 µM | - | [15][21][22] |
| This compound | Acyrthosiphon pisum (aphid) | 0.22 µM | 0.05 µM | [23] |
| Validoxylamine A | Rhizoctonia solani | 140 nM | 1.9 nM | [15][21] |
| Validoxylamine A | Baker's Yeast | - | 0.27 nM | [15] |
| Validoxylamine A | Spodoptera litura (insect) | - | 43 nM | [15] |
| Validoxylamine A | Porcine Kidney | - | - | [21] |
| Validoxylamine A | Rat Intestine | - | 0.31 µM | [15] |
Experimental Protocols
The mechanism of this compound has been characterized using a variety of established biochemical and structural biology techniques.
5.1. Trehalase Activity Assay
The fundamental experiment involves measuring the rate of glucose production from trehalose.
-
Objective: To quantify the catalytic activity of trehalase.
-
Methodology:
-
Enzyme Preparation: A protein extract containing trehalase is prepared from the target organism (e.g., fungal mycelia, insect tissue).
-
Reaction Incubation: The enzyme extract is incubated at an optimal temperature (e.g., 30-50°C) and pH (often acidic for fungal trehalases) with a known concentration of trehalose substrate.[10][24]
-
Reaction Termination: The reaction is stopped after a specific time, often by heat inactivation (boiling).
-
Glucose Quantification: The amount of glucose produced is measured. Common methods include:
-
DNS Method: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with the reducing ends of glucose under alkaline conditions, producing a color change that can be measured spectrophotometrically at 540 nm.[24]
-
Coupled Enzyme Assays: A more sensitive method where glucose is first oxidized by glucose oxidase (GOx). The resulting hydrogen peroxide is then used in a horseradish peroxidase (HRP)-catalyzed reaction to produce a colored or fluorescent product (e.g., with Amplex Red).[25]
-
-
-
Inhibition Measurement (IC50/Ki): To determine the inhibitory potency of this compound, the activity assay is performed with the addition of varying concentrations of the inhibitor. The resulting activity data is plotted against inhibitor concentration to calculate IC50 and Ki values.
5.2. X-ray Crystallography
This technique provides high-resolution structural information about the enzyme-inhibitor interaction.
-
Objective: To visualize the three-dimensional structure of the trehalase active site with validoxylamine A bound.
-
Methodology:
-
Protein Expression and Purification: The trehalase enzyme is overexpressed (often in a recombinant system) and purified to homogeneity.
-
Crystallization: The purified enzyme is co-crystallized with the inhibitor (validoxylamine A).
-
X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam. The way the X-rays are diffracted by the atoms in the crystal is recorded.[26][27]
-
Structure Determination: Complex computational methods are used to analyze the diffraction pattern and reconstruct the electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.[14][26][27] This reveals the specific amino acid residues involved in binding and the precise orientation of the inhibitor in the active site.
-
dot
Caption: Experimental workflow for determining inhibitor potency (IC50/Ki).
Conclusion
This compound is a highly effective and specific trehalase inhibitor that functions as a pro-drug, being converted to the more potent validoxylamine A within the target organism. Its mechanism is rooted in competitive inhibition, where it acts as a structural mimic of trehalose to block the enzyme's active site. This action disrupts the crucial trehalose metabolic pathway, leading to energy depletion and the failure of essential physiological processes in fungi and insects. The detailed understanding of its mechanism, supported by robust quantitative and structural data, underscores its value as a bio-rational pesticide and provides a strong foundation for the development of new, targeted antifungal and insecticidal agents.
References
- 1. Trehalase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Trehalose - Wikipedia [en.wikipedia.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Diverse and common features of trehalases and their contributions to microbial trehalose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehalase - Creative Enzymes [creative-enzymes.com]
- 7. Frontiers | Potential inhibitory effects of compounds ZK-PI-5 and ZK-PI-9 on trehalose and chitin metabolism in Spodoptera frugiperda (J. E. Smith) [frontiersin.org]
- 8. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trehalase inhibition by this compound may be a promising target to design new fungicides and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C20H35NO13 | CID 443629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agscientific.com [agscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. Structural and Mutational Analyses of Trehalose Synthase from Deinococcus radiodurans Reveal the Interconversion of Maltose–Trehalose Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Preparation of trehalase inhibitor validoxylamine A by biocatalyzed hydrolysis of this compound with honeybee (Apis cerana Fabr.) beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Inhibitory Effect of this compound on Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. orbi.uliege.be [orbi.uliege.be]
- 25. e-jabs.umin.jp [e-jabs.umin.jp]
- 26. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Combating Crop Killers: A Technical Guide to the Biological Activity Spectrum Against Phytopathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
The relentless pressure of phytopathogenic fungi on global food security necessitates the continuous development of novel and effective antifungal agents. This technical guide provides an in-depth overview of the biological activity spectrum of various compounds against these destructive plant pathogens. It summarizes quantitative data, details key experimental methodologies, and visualizes critical fungal signaling pathways that serve as promising targets for new fungicidal developments.
Section 1: Quantitative Antifungal Activity
The efficacy of an antifungal compound is quantitatively measured to determine its potency against specific fungal pathogens. The following tables summarize the in vitro activity of a novel synthetic polymer, M451, and a macroalgae extract against a range of phytopathogenic fungi.
Table 1: In Vitro Antifungal Activity of M451 Against Various Phytopathogenic Fungi [1][2]
| Fungal Phylum | Fungal Species | EC50 (μg/mL) |
| Ascomycota | Fusarium oxysporum | 66 - 145 |
| Other non-Fusarium spp. | 34 - 52 | |
| Oomycota | Phytophthora infestans | 58 |
| Basidiomycota | Rhizoctonia solani | 53 |
Table 2: Antifungal Activity of Gracilariopsis persica Extract [3]
| Fungal Species | Mycelial Growth Inhibition at 800 μL Extract | Mycelial Growth Inhibition at 1000 μL Extract |
| Botrytis cinerea | 100% | 100% |
| Penicillium expansum | 100% | 100% |
| Pyricularia oryzae | - | 100% |
| Aspergillus niger | - | 100% |
Section 2: Key Experimental Protocols
The reliable assessment of antifungal activity hinges on standardized and reproducible experimental protocols. The following sections detail common in vitro methods used to evaluate the efficacy of potential antifungal compounds.
Fungal Isolation and Culture
The initial step in antifungal testing is the isolation and purification of the target phytopathogenic fungi from infected plant tissues.
Protocol for Fungal Isolation from Diseased Plant Tissue [4]
-
Excise small fragments (approximately 10 x 10 mm) from the margin of the diseased plant tissue.
-
Surface sterilize the tissue fragments by immersing them in a 3% (v/v) sodium hypochlorite solution for 2 minutes.
-
Rinse the sterilized fragments three times with sterile distilled water to remove any residual sodium hypochlorite.
-
Dry the fragments on sterile paper towels in a laminar flow hood for 20 minutes.
-
Place five dried tissue fragments onto Petri dishes containing Potato Dextrose Agar (PDA).
-
Incubate the plates at 28°C for 4-7 days, or until fungal growth is observed.
-
Subculture the emerging fungal colonies onto fresh PDA plates to obtain pure cultures.
In Vitro Antifungal Susceptibility Testing
Several methods are employed to determine the in vitro susceptibility of fungi to antifungal agents. The choice of method often depends on the nature of the compound being tested and the specific research question.
This method is widely used to assess the effect of a test compound on the vegetative growth of fungi.
-
Prepare a stock solution of the test compound.
-
Incorporate various concentrations of the test compound into molten PDA medium.
-
Pour the "poisoned" agar into sterile Petri dishes and allow it to solidify. A control group should be prepared with the solvent used to dissolve the test compound.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the agar plates.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C).
-
Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
-
This method is suitable for screening the antifungal activity of soluble compounds.
-
Prepare and autoclave Sabouraud Dextrose Agar (SDA) and pour it into sterile Petri dishes.
-
Uniformly inoculate the surface of the solidified agar with a standardized suspension of the test fungus using a sterile swab.
-
Create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.
-
Add a known volume (e.g., 100 μL) of different concentrations of the test compound into the wells.
-
Include a positive control (a known antifungal agent like Ketoconazole) and a negative control (the solvent used to dissolve the test compound).
-
Allow the plates to stand at room temperature for 1 hour to permit diffusion of the compound into the agar.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is absent).
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.[5]
-
Prepare a serial dilution of the test compound in a suitable liquid medium (e.g., RPMI 1640) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test fungus.
-
Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubate the microtiter plate at the appropriate temperature for a specified period (e.g., 24-72 hours).
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration at which no growth is observed.
Section 3: Fungal Signaling Pathways as Antifungal Targets
Targeting essential signaling pathways in phytopathogenic fungi represents a promising strategy for the development of novel fungicides. These pathways are often highly conserved and play critical roles in fungal growth, development, and pathogenicity.[6][7]
The Target of Rapamycin (TOR) Signaling Pathway
The TOR signaling pathway is a central regulator of cell growth in response to nutrient availability and stress.[6][8] Its inhibition leads to severe growth defects and a loss of pathogenicity in fungi, making it an ideal target for antifungal development.[6][7]
Caption: The TOR signaling pathway integrates environmental cues to regulate fungal growth.
Two-Component Signaling Systems
Two-component signal transduction pathways are crucial for fungi to sense and respond to environmental stimuli. These systems, which are absent in mammals, are attractive targets for the development of selective antifungal drugs.[9]
Caption: A simplified model of a fungal two-component signaling pathway.
Cell Wall Integrity (CWI) MAPK Pathway
The fungal cell wall is essential for maintaining cell shape and protecting against environmental stress, making it a prime target for antifungal drugs.[10] The Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell wall biosynthesis and remodeling.[10]
Caption: The core MAPK cascade of the fungal Cell Wall Integrity pathway.
References
- 1. Frontiers | Antifungal activity of a novel synthetic polymer M451 against phytopathogens [frontiersin.org]
- 2. Antifungal activity of a novel synthetic polymer M451 against phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
An In-Depth Technical Guide to the Validamycin A Biosynthesis Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Validamycin A, a commercially significant aminoglycoside antibiotic produced by Streptomyces hygroscopicus. The document details the genetic organization, enzymatic steps, and regulatory networks that govern the production of this potent antifungal agent. Quantitative data, detailed experimental protocols, and pathway visualizations are included to support research and development efforts in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.
The this compound Biosynthetic Gene Cluster (val)
The production of this compound is orchestrated by a dedicated gene cluster, designated val, which has been extensively studied in Streptomyces hygroscopicus subsp. jinggangensis 5008. Sequencing of a 45 kb DNA region revealed the presence of 16 structural genes, 2 regulatory genes, and several other genes associated with transport and resistance.[1][2] Deletion of a 30-kb segment of this cluster was shown to completely abolish this compound production, confirming its direct involvement in the biosynthetic pathway.[3]
Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Functions
| Gene | Proposed Function | Homology/Evidence |
| valA | 2-epi-5-epi-valiolone synthase | Homologous to acbC from the acarbose biosynthetic gene cluster.[3] Inactivation abolishes validamycin production.[3] |
| valB | Putative adenyltransferase | Shows homology to glucose-1-phosphate adenylyltransferases.[1] |
| valC | C7-cyclitol kinase | Homologous to AcbM, a 2-epi-5-epi-valiolone kinase.[1] |
| valG | Glycosyltransferase | Inactivation leads to the accumulation of validoxylamine A.[1] |
| valM | Aminotransferase | Proposed to catalyze the amination of a keto-intermediate.[1] |
| valP/valQ | Two-component regulatory system | Putative sensor kinase and response regulator.[1][2] |
| valR | SARP-family transcriptional activator | Putative pathway-specific positive regulator. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that begins with a precursor from primary metabolism, sedoheptulose 7-phosphate, and proceeds through a series of enzymatic modifications to yield the final pseudotrisaccharide structure.
The initial committed step is the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a reaction catalyzed by the enzyme ValA.[3] This is followed by a series of epimerization, dehydration, and reduction reactions to form key intermediates such as valienone and validone. A crucial transamination step, likely catalyzed by the aminotransferase ValM, introduces the first nitrogen atom to form validamine.[1] The two cyclitol moieties are then condensed to form the pseudodisaccharide, validoxylamine A. The final step in the pathway is the glycosylation of validoxylamine A with a glucose moiety from UDP-glucose, a reaction mediated by the glycosyltransferase ValG, to yield this compound.[1]
Quantitative Analysis of this compound Production
Efforts to enhance this compound production have involved genetic engineering of the producer strain and optimization of fermentation conditions. These studies provide valuable quantitative data for researchers aiming to improve yields.
Table 2: Quantitative Data on this compound Production and Enzyme Kinetics
| Parameter | Value | Conditions/Strain | Reference |
| Production Titer | |||
| Wild-type S. hygroscopicus 5008 | Base level | Shake flask fermentation | [4] |
| Recombinant strain TC03 (val cluster amplification) | 34% increase vs. wild-type | Shake flask fermentation | [4] |
| Wild-type with ethanol addition | 18 g/L (60% increase vs. control) | Optimized ethanol feeding strategy | [5] |
| Enzyme Kinetics (ValC) | |||
| Km for valienone | 0.019 mM | In vitro enzyme assay | |
| kcat for valienone | 3.5 s-1 | In vitro enzyme assay | |
| kcat/Km for valienone | 180 mM-1s-1 | In vitro enzyme assay | |
| Km for validone | 0.026 mM | In vitro enzyme assay | |
| kcat for validone | 7.3 s-1 | In vitro enzyme assay | |
| kcat/Km for validone | 286 mM-1s-1 | In vitro enzyme assay |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.
Gene Inactivation in Streptomyces hygroscopicus using CRISPR-Cas9
The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces. This protocol outlines a general workflow for gene deletion.
Protocol:
-
Design of sgRNA and Homology Arms:
-
Design a specific single-guide RNA (sgRNA) targeting the gene of interest.
-
Design primers to amplify upstream and downstream homology arms (typically ~1-2 kb) flanking the target gene.
-
-
Construction of the Editing Plasmid:
-
Clone the sgRNA expression cassette and the homology arms into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces).
-
-
Conjugation into S. hygroscopicus:
-
Transform the constructed plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. hygroscopicus spores on a suitable agar medium (e.g., MS agar).
-
-
Selection and Screening:
-
Overlay the conjugation plates with antibiotics to select for S. hygroscopicus exconjugants carrying the plasmid.
-
Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target region.
-
Heterologous Expression in Streptomyces lividans
S. lividans is a commonly used host for the heterologous expression of biosynthetic gene clusters.
Protocol:
-
Cloning of the val Gene Cluster:
-
Clone the entire val gene cluster or a minimal set of essential genes into a suitable expression vector (e.g., a cosmid or BAC) that can replicate in both E. coli and Streptomyces.
-
-
Transformation into S. lividans:
-
Introduce the expression construct into S. lividans protoplasts via PEG-mediated transformation or through intergeneric conjugation from an E. coli donor strain.
-
-
Fermentation and Analysis:
-
Cultivate the recombinant S. lividans strain in a suitable production medium.
-
Analyze the culture supernatant for the production of this compound or pathway intermediates using HPLC or LC-MS.
-
Enzyme Assay for ValG (Glycosyltransferase)
This assay measures the activity of ValG by monitoring the conversion of validoxylamine A to this compound.[6]
Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Validoxylamine A (substrate)
-
UDP-glucose (sugar donor)
-
Purified ValG enzyme
-
Buffer (e.g., Tris-HCl) with Mg2+
-
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a solvent such as ethanol.
-
Analyze the reaction products by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound.
-
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, with environmental signals and pathway-specific regulators playing key roles.
Two-Component Regulatory System: ValP/ValQ
The val gene cluster contains two genes, valP and valQ, which are proposed to encode a two-component regulatory system.[1][2] ValP shows homology to sensor histidine kinases, while ValQ resembles response regulators. It is hypothesized that ValP senses specific environmental or cellular signals and subsequently phosphorylates ValQ. The phosphorylated ValQ may then act as a transcriptional regulator, influencing the expression of the val biosynthetic genes.
SARP-Family Transcriptional Activator
Streptomyces antibiotic regulatory proteins (SARPs) are a family of transcriptional activators that often act as pathway-specific positive regulators for secondary metabolite biosynthesis.[7][8] The val gene cluster likely contains a SARP-family regulator, designated ValR, which is expected to bind to specific DNA sequences in the promoter regions of the val operons, thereby activating their transcription.
Influence of Environmental Factors
The production of this compound is significantly influenced by fermentation conditions, particularly temperature. Studies have shown that a shift to a higher temperature (e.g., 37°C) can dramatically increase the transcription of the val gene operons and enhance this compound production.[8] This temperature-dependent regulation is likely mediated through the two-component system and other global regulatory networks within the cell.
This technical guide provides a foundational understanding of the this compound biosynthetic pathway. Further research into the precise mechanisms of regulation and the catalytic activities of all the biosynthetic enzymes will undoubtedly open new avenues for the rational design of overproducing strains and the generation of novel this compound analogs with improved properties.
References
- 1. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced production of this compound in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of this compound production by addition of ethanol in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Analysis of the Validamycin Glycosyltransferase (ValG) and Enzymatic Production of 4″-epi-Validamycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fermentation temperature on this compound production by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Validamycin A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Validamycin A is a potent aminocyclitol antibiotic and antifungal agent, first isolated from Streptomyces hygroscopicus. Its primary mechanism of action is the specific and potent inhibition of the enzyme trehalase, which is crucial for energy metabolism in many fungi and insects. This targeted action makes it an effective agrochemical, particularly for controlling rice sheath blight caused by Rhizoctonia solani. Structurally, this compound is a complex pseudo-trisaccharide with multiple chiral centers, the precise stereochemistry of which is essential for its biological activity. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and the key experimental methodologies used for its characterization.
Chemical Structure and Stereochemistry
This compound possesses a unique and complex molecular architecture. It is not a true trisaccharide but is classified as a pseudo-trisaccharide. Its structure consists of two C7-cyclitol units (a saturated validamine moiety and an unsaturated valienol moiety) linked by a secondary amine bridge, with a β-D-glucose unit attached to the validamine moiety.[1]
The definitive chemical structure and stereochemistry are crucial for its interaction with the active site of trehalase.
IUPAC Name: (2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.[2]
Molecular Formula: C₂₀H₃₅NO₁₃[2][3]
Canonical SMILES: C1--INVALID-LINK--O)O)CO)O)O)O[C@H]3--INVALID-LINK--CO)O)O)O">C@@HCO[2]
The molecule exhibits significant optical isomerism due to its numerous chiral centers. The naturally occurring and biologically active form is a single, specific stereoisomer.[4] This precise three-dimensional arrangement is fundamental to its function as a competitive inhibitor of trehalase.[4]
Caption: 2D Chemical Structure of this compound.
Quantitative Data
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. Its high water solubility is consistent with its polyhydroxylated structure.
| Property | Value | References |
| Molecular Weight | 497.5 g/mol | [2][3] |
| Appearance | Colorless, odorless hygroscopic powder | [5] |
| Melting Point | 130-135 °C (with decomposition) | [5][6][7] |
| Solubility | Readily soluble in water; Soluble in methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO); Slightly soluble in ethanol, acetone. | [5][6] |
| Stability | Stable at room temperature in neutral or alkaline media; slightly unstable in acidic conditions. | [5][6] |
Biological Activity
This compound is a potent inhibitor of trehalase across various species. It also exhibits inhibitory activity against other enzymes at higher concentrations.
| Parameter | Organism/Enzyme | Value | References |
| IC₅₀ | Trehalase (Rhizoctonia solani) | 72 µM | [8] |
| MIC | Aspergillus flavus | 1 µg/mL | [8] |
| Kᵢ | Tyrosinase | 5.893 mM | [8] |
Experimental Protocols
The structural elucidation and characterization of this compound rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the complex structure and stereochemistry of natural products like this compound.
Objective: To assign the ¹H and ¹³C chemical shifts and confirm the connectivity and relative stereochemistry of the molecule.
Methodology:
-
Sample Preparation: A sample of purified this compound (approx. 5-10 mg) is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) due to its high polarity.
-
1D NMR Spectra Acquisition:
-
¹H NMR: A standard proton spectrum is acquired to identify the chemical shifts and coupling constants of all non-exchangeable protons.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to determine the chemical shifts of all carbon atoms. Off-resonance decoupling may be used to differentiate between CH, CH₂, and CH₃ groups.[2]
-
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments is essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, revealing proton connectivities within each of the three pseudo-sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbons based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between ¹H and ¹³C atoms. This is critical for connecting the different structural fragments (validamine, valienol, and glucose) across the glycosidic bond and the amine linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is vital for determining the relative stereochemistry and the conformation of the glycosidic linkages.
-
-
Data Analysis: The spectra are processed and analyzed to build a complete assignment table of all proton and carbon resonances. The coupling constants from the ¹H spectrum and the spatial correlations from NOESY/ROESY are used to confirm the stereochemical configuration at each chiral center.[2]
X-ray Crystallography
X-ray crystallography provides the most definitive, unambiguous three-dimensional structure of a molecule. As of this writing, a public crystal structure of this compound has not been deposited in crystallographic databases. However, the following outlines a general protocol for such an analysis.
Objective: To determine the precise atomic coordinates and absolute stereochemistry of this compound.
Methodology:
-
Crystallization: High-purity this compound is dissolved in various solvents and co-solvents under a range of conditions (e.g., temperature, pH, precipitants) using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or cooling. The goal is to obtain single, diffraction-quality crystals.
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and cooled in a cryostream (typically to 100 K) to minimize radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam from a synchrotron or a laboratory X-ray source.
-
The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which a preliminary molecular model is built.
-
The model is refined against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed diffraction patterns. The final refined structure provides a highly accurate 3D model of the molecule.
-
Trehalase Inhibition Assay
This assay quantifies the inhibitory effect of this compound on its primary target, the enzyme trehalase. The most common method measures the amount of glucose produced from the enzymatic hydrolysis of trehalose.
Objective: To determine the IC₅₀ or Kᵢ value of this compound against trehalase.
Methodology (DNS Method):
-
Reagent Preparation:
-
Substrate Solution: A solution of trehalose in a suitable buffer (e.g., sodium acetate, pH 5.0).
-
Enzyme Solution: A solution of purified trehalase enzyme in the same buffer.
-
Inhibitor Solutions: Serial dilutions of this compound.
-
DNS Reagent: A solution of 3,5-dinitrosalicylic acid in an alkaline solution (containing sodium potassium tartrate and NaOH).
-
-
Assay Procedure:
-
In a series of microcentrifuge tubes, pipette the buffer, inhibitor solution (or vehicle for control), and enzyme solution. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the trehalose substrate solution to each tube. Incubate for a defined period (e.g., 15-30 minutes).[9]
-
Stop the reaction by adding the DNS reagent. The high pH of the DNS reagent denatures the enzyme.
-
Heat the tubes in a boiling water bath for 5-10 minutes. The DNSA reacts with the reducing sugar (glucose) produced, forming a brown-red colored compound.[5]
-
-
Quantification:
-
Cool the tubes to room temperature and measure the absorbance of the solution at 540 nm using a spectrophotometer.[9]
-
Create a standard curve using known concentrations of glucose to determine the amount of glucose produced in each reaction.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Key Pathways and Workflows
Mechanism of Action: Trehalase Inhibition
This compound acts as a structural analog of trehalose. It binds to the active site of the trehalase enzyme, preventing the natural substrate from binding and being hydrolyzed into two molecules of glucose. This disrupts the primary energy and carbon supply for the fungus, leading to growth inhibition.[3]
Caption: Competitive inhibition of trehalase by this compound.
General Workflow for Structural Elucidation
The process of identifying and characterizing a novel natural product like this compound follows a standardized workflow in natural products chemistry.
Caption: Workflow for the structural elucidation of this compound.
Simplified Biosynthetic Pathway
The biosynthesis of this compound in Streptomyces hygroscopicus begins with a precursor from the pentose phosphate pathway, sedoheptulose 7-phosphate. A series of enzymatic reactions, including cyclization, epimerization, oxidation, amination, and glycosylation, lead to the final product.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Team:Imperial College London/Wetlab/Protocols/Trehalose - 2009.igem.org [2009.igem.org]
- 3. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musselmanlab.com [musselmanlab.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressing the activity of trehalase with validamycin disrupts the trehalose and chitin biosynthesis pathways in the rice brown planthopper, Nilaparvata lugens [agris.fao.org]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Trehalase Assay [bio-protocol.org]
Beyond Trehalase: An In-depth Technical Guide to the Off-Target Molecular Interactions of Trehalase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and putative molecular targets of trehalase inhibitors beyond their primary target, trehalase. As the development of specific enzyme inhibitors as therapeutic agents and research tools continues to expand, understanding their off-target effects is crucial for predicting potential side effects, elucidating secondary mechanisms of action, and identifying new therapeutic opportunities. This document summarizes quantitative data on off-target interactions, provides detailed experimental protocols for their identification and characterization, and visualizes the involved signaling pathways and experimental workflows.
Off-Target Interactions of Trehalase Inhibitors: A Quantitative Overview
While trehalase inhibitors are designed to target the enzyme responsible for trehalose hydrolysis, several of these compounds have been shown to interact with other molecular targets. The following table summarizes the available quantitative data for these off-target interactions.
| Trehalase Inhibitor | Off-Target(s) | Organism/System | Inhibition/Interaction Metric | Value | Reference(s) |
| Validamycin | Tyrosinase | Mushroom | Ki | 5.893 mM | [1] |
| Sucrase-isomaltase | Rat | - | Weak inhibition | [2] | |
| Exo-α-glucosidases | Silkworm | IC50 | 7 - 370 µM | [2] | |
| Lactotrehalose | Glucose Transporters (GLUTs) | HEK293 cells | - | Partial inhibition of glucose transport | [1] |
| Trehazolin | Isomaltase | Rat | - | Weak, reversible inhibition | [2] |
| Exo-α-glucosidases | Silkworm | IC50 | 7 - 370 µM | [2] |
Note: A significant portion of the research on the off-target effects of validamycin points towards indirect effects on pathways such as the MAPK signaling cascade and ribosome biogenesis, as evidenced by transcriptomic and proteomic studies. However, direct binding and quantitative inhibition data for specific proteins within these pathways are currently lacking in the available literature.
Signaling Pathways and Cellular Processes Affected by Trehalase Inhibitors
The off-target effects of trehalase inhibitors can modulate various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Putative Downregulation of the MAPK Signaling Pathway by Validamycin
Transcriptomic analyses of Rhizoctonia cerealis treated with validamycin have shown a downregulation of genes related to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While the direct molecular targets of validamycin within this pathway have not yet been identified, the observed changes in gene expression suggest a potential inhibitory effect on one or more of its components. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including growth, proliferation, differentiation, and stress responses.
Putative Inhibition of Ribosome Biogenesis by Validamycin
Studies in R. cerealis have also indicated that validamycin treatment leads to the downregulation of genes involved in ribosome biogenesis. This suggests that validamycin may interfere with the complex process of ribosome assembly, which is essential for protein synthesis and cell growth. The precise molecular target within this pathway remains to be elucidated.
Experimental Protocols for Off-Target Identification and Characterization
Identifying the off-target interactions of small molecules is a critical step in drug development and chemical biology research. The following sections provide detailed methodologies for key experiments cited in the context of trehalase inhibitor off-target analysis.
Workflow for Proteomics-Based Off-Target Identification
A common and unbiased approach to identify the direct binding partners of a small molecule is through affinity-based proteomics coupled with mass spectrometry.
Protocol for Affinity Selection Mass Spectrometry (ASMS):
-
Protein and Compound Preparation:
-
Prepare a solution of the target protein or a complex protein mixture (e.g., cell lysate).
-
Prepare a mixture of small molecule compounds to be screened.
-
-
Incubation:
-
Co-incubate the protein solution with the compound mixture to allow for binding.
-
-
Separation of Protein-Ligand Complexes:
-
Utilize size-exclusion chromatography (SEC) to separate the larger protein-ligand complexes from the smaller, unbound small molecules.
-
-
Dissociation and Analysis:
-
Dissociate the bound compounds from the purified protein-ligand complexes.
-
Identify the bound compounds using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.
Detailed Protocol for Immunoblot-based CETSA:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound (e.g., validamycin) or vehicle control for a specified time (e.g., 1-3 hours).
-
-
Heat Treatment:
-
Resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the presence of the target protein in the soluble fraction by immunoblotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the immunoblot.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
In Vitro Kinase Assay for Screening Off-Target Inhibition
To investigate whether a trehalase inhibitor directly affects the activity of specific kinases in the MAPK pathway, an in vitro kinase assay can be performed.
General Protocol for a Radiometric Kinase Assay:
-
Reaction Setup:
-
In a microtiter plate, prepare a reaction mixture containing:
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
The purified, active kinase of interest (e.g., MEK1, ERK2, JNK1, or p38).
-
The specific substrate for the kinase (e.g., a peptide or protein).
-
The trehalase inhibitor at various concentrations.
-
-
-
Initiation of Reaction:
-
Start the kinase reaction by adding ATP, including a radiolabeled ATP analog (e.g., [γ-³²P]ATP).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Wash away the unincorporated [γ-³²P]ATP.
-
Quantify the amount of radiolabel incorporated into the substrate using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value.
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique to obtain a global snapshot of protein translation in a cell. It can be used to assess the impact of a compound on ribosome occupancy on mRNAs.
Workflow for Ribosome Profiling:
-
Translation Arrest and Cell Lysis:
-
Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Lyse the cells under conditions that maintain ribosome integrity.
-
-
Nuclease Footprinting:
-
Digest the cell lysate with a nuclease (e.g., RNase I) that degrades mRNA not protected by ribosomes. This leaves "ribosome footprints" of approximately 28-30 nucleotides.
-
-
Ribosome Isolation:
-
Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient ultracentrifugation.
-
-
Footprint Extraction and Library Preparation:
-
Extract the RNA footprints from the isolated ribosomes.
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
-
High-Throughput Sequencing and Data Analysis:
-
Sequence the cDNA library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome to map the ribosome positions.
-
Analyze the data to determine ribosome density on each gene, which reflects the translation efficiency.
-
Conclusion
The study of the off-target effects of trehalase inhibitors is an evolving field. While the primary mechanism of action of these compounds is well-established, emerging evidence suggests a broader range of molecular interactions that could contribute to their overall biological activity. The data and protocols presented in this guide provide a foundation for researchers to further investigate these off-target effects, leading to a more complete understanding of this important class of enzyme inhibitors and potentially uncovering new therapeutic applications. Future research should focus on the direct identification and quantitative characterization of the off-target binding partners of trehalase inhibitors, particularly for validamycin's putative effects on the MAPK and ribosome biogenesis pathways.
References
An In-depth Technical Guide on the Degradation and Environmental Fate of Substance A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the degradation and environmental fate of a model pharmaceutical, referred to herein as "Substance A." The information presented is intended to serve as a foundational resource, outlining the critical pathways of degradation, standardized experimental protocols for their assessment, and the ultimate disposition of the substance in various environmental compartments.
Introduction to Degradation and Environmental Fate
The environmental fate of a pharmaceutical compound encompasses the transport and transformation processes that govern its concentration, distribution, and persistence in the environment.[1] Upon release into the environment, typically through excretion and subsequent discharge from wastewater treatment plants, pharmaceuticals are subjected to a variety of biotic and abiotic degradation processes.[2] These processes, which include hydrolysis, photolysis, and biodegradation, determine the compound's environmental persistence, the formation of transformation products, and the potential for ecological exposure.[1][2] Understanding these pathways is a critical component of environmental risk assessment and is mandated by regulatory agencies worldwide.
The primary degradation pathways for pharmaceutical compounds are:
-
Hydrolysis: Chemical breakdown of a compound due to reaction with water.[3][4]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[3][5]
-
Biodegradation: Transformation or breakdown of a substance mediated by microorganisms.[6][7]
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes. For pharmaceuticals, hydrolysis and photolysis are the most significant abiotic pathways.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[4] The rate of hydrolysis is highly dependent on pH and temperature.[8][9] Functional groups that are particularly susceptible to hydrolysis include esters, amides, lactones, and carbamates.[4]
Quantitative Data on Hydrolysis of Substance A
The following table summarizes hypothetical hydrolysis data for Substance A under various pH and temperature conditions, as would be determined following standardized testing guidelines such as OECD 111.[10]
| pH | Temperature (°C) | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 25 | 0.005 | 138.6 |
| 7 | 25 | 0.010 | 69.3 |
| 9 | 25 | 0.050 | 13.9 |
| 7 | 50 | 0.045 | 15.4 |
Photolysis, or photodegradation, is the breakdown of chemical compounds by photons.[3] The process can occur through direct photolysis, where the parent compound directly absorbs light, or indirect photolysis, involving photosensitizers.[11] The rate of photolysis is influenced by factors such as light intensity, wavelength, and the presence of other substances in the water.[12]
Quantitative Data on Photolysis of Substance A
This table presents example data for the photolytic degradation of Substance A in an aqueous solution.
| Light Source | Wavelength (nm) | Irradiance (W/m²) | Quantum Yield (Φ) | Half-life (t½, hours) |
| Simulated Sunlight | 290-400 | 50 | 0.001 | 72 |
| UV Lamp | 254 | 15 | 0.05 | 5 |
Biotic Degradation Pathway
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi.[7] In the environment, this is a crucial process for the removal of many pharmaceutical compounds.[6] Biodegradation can occur under aerobic (with oxygen) or anaerobic (without oxygen) conditions.
Quantitative Data on Biodegradation of Substance A
The following table provides illustrative data on the biodegradation of Substance A in different environmental matrices, often determined using protocols like OECD 307 and 308.[10]
| Environmental Matrix | Redox Condition | DT₅₀ (days) | DT₉₀ (days) | Major Transformation Products |
| Water/Sediment System | Aerobic | 25 | 83 | Hydroxylated-A, Dealkylated-A |
| Activated Sludge | Aerobic | 10 | 33 | Carboxylated-A |
| Soil | Aerobic | 45 | 150 | Bound Residues |
| Soil | Anaerobic | 120 | >365 | N-oxide-A |
DT₅₀ and DT₉₀ refer to the time required for 50% and 90% of the substance to dissipate, respectively.
Visualizing Degradation and Experimental Workflows
Visual diagrams are essential for understanding the complex relationships in degradation pathways and the sequence of steps in experimental protocols.
Caption: Primary degradation pathways for Substance A.
Caption: Experimental workflow for a biodegradation study.
Detailed Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data on the environmental fate of pharmaceuticals. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[13][14]
-
Objective: To determine the rate of hydrolytic degradation of Substance A in aqueous solutions at different pH values (typically 4, 7, and 9).[10]
-
Methodology:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[15]
-
Dissolve a known concentration of Substance A (often radiolabeled) in each buffer solution.[15]
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
At specified time intervals, collect duplicate samples from each solution.
-
Analyze the samples to determine the concentration of the parent compound and any major degradation products, typically using High-Performance Liquid Chromatography (HPLC) with a suitable detector.[3][16]
-
Calculate the first-order rate constant and half-life for each pH.
-
-
Objective: To determine the rate of direct photolytic degradation of Substance A in water.[10]
-
Methodology:
-
Prepare a solution of Substance A in sterile, purified water.
-
Place the solution in a photoreactor equipped with a light source that simulates natural sunlight.[17]
-
Maintain a constant temperature during the experiment.
-
At various time points, withdraw samples for analysis.
-
A parallel experiment should be run in the dark to serve as a control for any non-photolytic degradation.
-
Analyze samples for the concentration of Substance A using methods like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Determine the phototransformation rate constant and half-life.
-
-
Objective: To evaluate the rate and route of degradation of Substance A in a water-sediment system under aerobic and anaerobic conditions.[10]
-
Methodology:
-
Collect water and sediment from a natural source.
-
Establish test systems in flasks containing both sediment and overlying water.
-
Apply radiolabeled Substance A to the water surface.
-
For aerobic testing, ensure the water is continuously aerated. For anaerobic testing, purge the system with an inert gas like nitrogen.
-
Incubate the systems in the dark at a controlled temperature.
-
Periodically sample both the water and sediment phases.
-
Extract and analyze the samples to quantify the parent compound, transformation products, and non-extractable residues.[19] CO₂ evolution is also monitored as an indicator of mineralization.
-
Calculate dissipation half-lives (DT₅₀ and DT₉₀) for the total system.
-
Conclusion
The environmental fate and degradation of pharmaceutical compounds are complex processes that require rigorous scientific investigation. By employing standardized protocols and systematically evaluating hydrolysis, photolysis, and biodegradation, researchers and drug development professionals can build a comprehensive profile of a substance's environmental behavior. This knowledge is fundamental for ensuring the environmental safety of new medicines and for developing strategies to mitigate their potential impact on ecosystems. The data and methodologies presented in this guide for "Substance A" provide a foundational framework for these critical assessments.
References
- 1. Pharmaceutical Compounds in Aquatic Environments—Occurrence, Fate and Bioremediation Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical waste management through microbial bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising approaches and kinetic prospects of the microbial degradation of pharmaceutical contaminants - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00194F [pubs.rsc.org]
- 8. jddtonline.info [jddtonline.info]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. oecd.org [oecd.org]
- 11. mdpi.com [mdpi.com]
- 12. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 15. epa.gov [epa.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Studying Fungal Trehalose Metabolism Using Validamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamycin A, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus var. limoneus, is a potent and specific inhibitor of trehalase, the enzyme responsible for hydrolyzing trehalose into glucose.[1][2] Trehalose is a crucial disaccharide in fungi, playing a vital role in energy metabolism, stress protection, and virulence.[3] By inhibiting trehalase, this compound disrupts these fundamental processes, making it an invaluable tool for studying fungal trehalose metabolism and a promising candidate for antifungal drug development.[4] These application notes provide a comprehensive overview of the use of this compound in fungal research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
This compound acts as a competitive inhibitor of trehalase.[5][6] Its structure mimics that of trehalose, allowing it to bind to the active site of the enzyme. This binding prevents the hydrolysis of trehalose into two glucose molecules, leading to an accumulation of intracellular trehalose and a depletion of glucose derived from this source.[2][7] This disruption of glucose homeostasis affects various downstream pathways, including chitin synthesis and energy production, ultimately inhibiting fungal growth and reducing pathogenicity.[2][8] In some fungi, such as Fusarium graminearum, this compound has been shown to target both neutral and acid trehalases.[1] Recent studies also suggest that this compound may have additional mechanisms of action, including the downregulation of genes involved in ribosome biogenesis and the MAPK signaling pathway in certain fungi.[5][6]
Quantitative Data
The inhibitory effects of this compound have been quantified across various fungal species. The following table summarizes key data points for easy comparison.
| Fungal Species | Assay Type | Parameter | Value | Reference |
| Rhizoctonia solani | Trehalase Inhibition | IC50 | 72 µM | [9] |
| Aspergillus flavus | Fungal Growth Inhibition | MIC | 1 µg/mL | [9] |
| Aspergillus flavus (Amphotericin B resistant) | Synergistic Effect with Amphotericin B | MIC of this compound | 0.125 µg/mL | [7][10] |
| Rhizoctonia cerealis | Fungal Growth Inhibition | Effective Concentration | 0.5 µg/mL | [5][6] |
| Colletotrichum siamense | Fungal Growth Inhibition | Inhibition Rate at 12.5 mg/L | 21.92% | [11] |
| Candida albicans | Fungal Growth Inhibition | MIC50 | 500 mg/L | [12] |
| Fusarium graminearum | Sensitivity of ΔFgNTH mutant | Fold reduction vs. wild-type | 2.12 | [1] |
| Fusarium graminearum | Sensitivity of ΔFgATH mutant | Fold reduction vs. wild-type | 1.79 | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of this compound on fungal trehalose metabolism.
Fungal Growth Inhibition Assay
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungus.
Materials:
-
Fungal strain of interest
-
Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar (PDB/PDA), Sabouraud Dextrose Broth/Agar (SDA))[10][13]
-
This compound stock solution (dissolved in sterile water)[1]
-
Sterile microplates (96-well) or petri dishes
-
Spectrophotometer or ruler for measuring colony diameter
-
Incubator
Procedure:
-
Prepare Fungal Inoculum: Culture the fungus on an appropriate agar medium. Harvest spores or mycelial fragments and suspend them in sterile saline or broth. Adjust the concentration to a desired level (e.g., 1 x 10^6 conidia/mL).[14]
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the growth medium. The concentration range should be chosen based on preliminary experiments or literature data.[6]
-
Inoculation:
-
Liquid Assay: In a 96-well microplate, add a fixed volume of the fungal inoculum to each well containing the different concentrations of this compound. Include a positive control (no this compound) and a negative control (no fungus).
-
Solid Assay: For filamentous fungi, a mycelial plug of a specific diameter can be placed in the center of an agar plate containing different concentrations of this compound.[13]
-
-
Incubation: Incubate the plates at the optimal temperature for the fungal species for a specified period (e.g., 24-72 hours).[11][13]
-
Data Analysis:
-
Liquid Assay: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine fungal growth. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the control.
-
Solid Assay: Measure the diameter of the fungal colony. Calculate the percentage of growth inhibition relative to the control.[11]
-
Trehalase Activity Assay
This assay measures the enzymatic activity of trehalase in the presence and absence of this compound.
Materials:
-
Fungal mycelia or cell lysate
-
Extraction buffer (e.g., phosphate buffer)
-
Trehalose solution (substrate)
-
This compound solution
-
Glucose quantification kit (e.g., glucose oxidase-based)[15]
-
Spectrophotometer
Procedure:
-
Protein Extraction: Grow the fungus in liquid culture with and without this compound. Harvest the mycelia, wash with buffer, and homogenize to extract proteins. Centrifuge to obtain a clear cell lysate.
-
Enzyme Reaction: In a reaction tube, mix the cell lysate (enzyme source), trehalose solution, and either this compound or a control buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the fungal trehalase for a specific time.[13]
-
Glucose Quantification: Stop the reaction (e.g., by heating) and measure the amount of glucose produced using a glucose quantification kit. The absorbance is read at a specific wavelength.[15]
-
Data Analysis: Calculate the trehalase activity as the amount of glucose produced per unit of time per milligram of protein. Compare the activity in the presence and absence of this compound to determine the percentage of inhibition.
Intracellular Trehalose Quantification
This protocol measures the accumulation of trehalose inside fungal cells upon treatment with this compound.
Materials:
-
Fungal cells treated with and without this compound
-
Trehalase enzyme (from a commercial source)[3]
-
Glucose quantification kit[15]
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Trehalose Extraction: Harvest the fungal cells and resuspend them in the extraction solution. Heat the suspension (e.g., at 95-98°C) to extract intracellular trehalose.[3]
-
Centrifugation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the extracted trehalose.
-
Trehalose Hydrolysis: Divide the supernatant into two aliquots. To one aliquot, add trehalase enzyme to hydrolyze the trehalose into glucose. The other aliquot serves as a control for endogenous glucose. Incubate to allow for complete conversion.[3]
-
Glucose Quantification: Measure the glucose concentration in both aliquots using a glucose quantification kit.
-
Data Analysis: Subtract the glucose concentration of the control aliquot from the trehalase-treated aliquot to determine the amount of glucose derived from trehalose. Convert this value to the initial trehalose concentration. Compare the trehalose levels in this compound-treated and untreated cells.
Visualizations
Caption: Mechanism of this compound action on fungal trehalose metabolism.
Caption: Experimental workflow for studying this compound effects on fungi.
References
- 1. Mechanism of this compound inhibiting DON biosynthesis and synergizing with DMI fungicides against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Trehalose Biosynthesis in Aspergillus fumigatus Development, Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalase inhibition by this compound may be a promising target to design new fungicides and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Inhibitory Effect of this compound on Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential inhibitory effects of compounds ZK-PI-5 and ZK-PI-9 on trehalose and chitin metabolism in Spodoptera frugiperda (J. E. Smith) [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Enhanced Antifungal Efficacy of this compound Co-Administered with Bacillus velezensis TCS001 against Camellia anthracnose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Validamycin A as a Research Tool in Plant-Pathogen Interactions
Introduction
Validamycin A is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. While commercially used as an agricultural fungicide, primarily for the control of rice sheath blight caused by Rhizoctonia solani, its unique mode of action and its effects on plant physiology make it a powerful tool for research in plant pathology and molecular plant-microbe interactions.[1][2][3][4] this compound offers a dual mechanism for investigation: it acts directly on fungal pathogens by inhibiting a key enzyme, and it also functions as a plant activator, inducing the plant's own defense systems.[5][6][7]
Mechanism of Action
This compound's utility in research stems from two distinct activities:
-
Direct Antifungal Action via Trehalase Inhibition: this compound is a potent and specific inhibitor of the enzyme trehalase in fungi.[4][8][9] Trehalase hydrolyzes trehalose into glucose, a critical process for fungal energy metabolism, spore germination, and stress response.[7][9] By inhibiting this enzyme, this compound disrupts the pathogen's energy supply and reduces its virulence, often without directly killing the fungus (fungistatic action).[10][11] This makes it an excellent tool for studying the role of trehalose metabolism in fungal pathogenicity.
-
Induction of Plant Defense Responses: Beyond its antifungal properties, this compound has been shown to trigger broad-spectrum disease resistance in both monocot and dicot plants.[1][2][6] It acts as a plant activator, priming the plant's immune system. This induction involves the activation of key defense signaling pathways, including the Salicylic Acid (SA) and Jasmonic Acid/Ethylene (JA/ET) pathways, which are crucial for resistance against biotrophic and necrotrophic pathogens, respectively.[1][2][6][12] Observed defense responses include reactive oxygen species (ROS) bursts, callose deposition, and the expression of pathogenesis-related (PR) genes.[2][12][13]
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound activity reported in the literature, providing researchers with reference concentrations for experimental design.
| Parameter | Target Organism / Plant | Value | Notes |
| IC₅₀ | Rhizoctonia solani trehalase | 72 µM | Potent inhibitory activity against the key fungal enzyme.[14] |
| MIC | Aspergillus flavus | 1 µg/mL | Demonstrates direct antifungal activity.[14][15] |
| Effective Concentration | Arabidopsis thaliana, Rice, Wheat | 10 µg/mL | Optimal concentration for inducing ROS bursts and callose deposition at 24h.[2][6][12] |
| Effective Concentration | Tomato (Fusarium oxysporum) | ≥10 µg/mL | Foliar spray concentration effective in controlling Fusarium wilt.[13] |
| Inhibitory Concentration | Rhizoctonia cerealis | 0.5 µg/mL | Concentration showing inhibitory effect on fungal growth on PDA plates.[9][16] |
| Synergistic FICI | Aspergillus flavus | 0.25–0.28 | Fractional Inhibitory Concentration Index when combined with Amphotericin B.[15] |
Visualizations of Mechanisms and Workflows
Caption: Dual mechanism of this compound in plant-pathogen interactions.
Caption: Experimental workflow for an in vivo disease resistance assay.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Target fungal strain (e.g., Aspergillus flavus, Fusarium graminearum)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)
-
Fungal spore suspension or mycelial fragments, adjusted to a standard concentration (e.g., 1-5 x 10⁴ spores/mL)
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Sterile water or appropriate solvent for dilution
Methodology:
-
Prepare Dilution Series: In the 96-well plate, perform a serial two-fold dilution of this compound.
-
Add 100 µL of culture medium to wells in columns 2-12.
-
Add 200 µL of the starting concentration of this compound (e.g., 64 µg/mL) to the wells in column 1.
-
Transfer 100 µL from column 1 to column 2, mixing thoroughly. Repeat this serial transfer across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the positive control (fungus, no drug). Add 100 µL of medium only.
-
Column 12 serves as the negative control (no fungus, no drug). Add 100 µL of medium only.
-
-
Inoculation: Prepare the fungal inoculum in the culture medium. Add 100 µL of the standardized fungal suspension to each well from columns 1-11. Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate at the optimal temperature for the fungus (e.g., 28-37°C) for 24-72 hours, or until robust growth is visible in the positive control wells (column 11).
-
Data Analysis:
-
Visual Assessment: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.
-
Spectrophotometric Reading: Read the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC can be defined as the concentration that causes ≥50% or ≥90% growth inhibition compared to the positive control.
-
Protocol 2: Plant Defense Induction Assay (Callose Deposition)
This protocol assesses the ability of this compound to induce callose deposition, a hallmark of plant defense activation, in model plants like Arabidopsis thaliana.
Materials:
-
This compound solution (10 µg/mL in sterile water with 0.01% Tween-20)
-
Control solution (sterile water with 0.01% Tween-20)
-
4-week-old Arabidopsis thaliana (Col-0) plants
-
Aniline blue staining solution (0.01% w/v aniline blue in 150 mM K₂HPO₄, pH 9.5)
-
Ethanol:acetic acid (3:1, v/v) destaining solution
-
Glycerol (50%)
-
Fluorescence microscope with a DAPI filter set (UV excitation)
Methodology:
-
Plant Treatment: Spray the leaves of healthy Arabidopsis plants evenly with either the this compound solution or the control solution until runoff.
-
Incubation: Keep the plants in a growth chamber under standard conditions for 24 hours to allow for the defense response to be induced.[2][12]
-
Sample Collection: Excise several leaves from both treated and control plants.
-
Staining:
-
Submerge the leaves in the ethanol:acetic acid solution and incubate overnight at room temperature to clear the chlorophyll.
-
Rehydrate the leaves by passing them through an ethanol series (70%, 50%, 30%) for 10 minutes each, followed by a final wash in sterile water.
-
Infiltrate the leaves with the aniline blue staining solution and incubate in the dark for at least 2 hours.
-
-
Microscopy:
-
Mount the stained leaves in a drop of 50% glycerol on a microscope slide.
-
Observe the leaves under a fluorescence microscope using UV excitation. Callose deposits will appear as bright yellow-green fluorescent dots.
-
-
Quantification:
-
Capture images from at least 5-10 different areas per leaf for several leaves per treatment.
-
Use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area.
-
Statistically compare the number of deposits between this compound-treated and control plants.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Broad-Spectrum Resistance Involving Salicylic Acid and Jasmonic Acid/Ethylene Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Validamycin Fungicide | Sheath Blight Control | Novobac [novobac.com]
- 5. mdpi.com [mdpi.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Mechanism of this compound inhibiting DON biosynthesis and synergizing with DMI fungicides against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 37248-47-8 | AV59477 | Biosynth [biosynth.com]
- 9. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rice sheath blight control fungicide validamycin [rayfull.net]
- 11. researchgate.net [researchgate.net]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Validamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamycin A is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus. It is widely used in agriculture as a fungicide, primarily for the control of diseases caused by Rhizoctonia solani. The primary mechanism of action of this compound is the potent and competitive inhibition of trehalase, an enzyme essential for the hydrolysis of trehalose into glucose in fungi.[1][2] Trehalose is a crucial sugar for energy storage and stress protection in many fungi, and its disruption can lead to impaired growth and viability.[3] While its agricultural applications are well-established, research into the efficacy of this compound against human and animal fungal pathogens is an emerging area of interest. These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of various fungal species to this compound using a standardized broth microdilution method.
Mechanism of Action of this compound
This compound's antifungal activity stems from its structural similarity to trehalose, allowing it to act as a competitive inhibitor of the enzyme trehalase. This inhibition disrupts the normal metabolic processes within the fungal cell that rely on the breakdown of trehalose for energy and cellular functions. Recent studies also suggest that this compound may have additional mechanisms of action, including the downregulation of genes involved in metabolic processes, ribosome biogenesis, and the MAPK signaling pathway in some fungi.[4]
Figure 1: Simplified diagram of this compound's mechanism of action.
Quantitative Data Summary
The in vitro activity of this compound against various fungal pathogens has been evaluated in several studies. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data. It is important to note that the available data is currently limited to a few species, and further research is needed to establish a broader spectrum of activity.
Table 1: In Vitro Antifungal Activity of this compound against Yeast
| Fungal Species | Strain | Method | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | CEY.1 | Broth Microdilution | 500 (MIC50) | [5][6] |
Table 2: In Vitro Antifungal Activity of this compound against Molds
| Fungal Species | Strain | Method | MIC Range (µg/mL) | Reference(s) |
| Aspergillus flavus | ATCC 204304 | Broth Microdilution (CLSI M38) | 1 | [7][8] |
| Rhizoctonia cerealis | R0301 | Agar Dilution | 0.5 (Inhibitory) | [9] |
| Fusarium graminearum | PH-1 | Agar Dilution | No significant impact | [9] |
| Fusarium oxysporum f. sp. lycopersici | Not specified | Not specified | Ineffective in vitro |
Table 3: Synergistic Activity of this compound with Amphotericin B
| Fungal Species | Strain(s) | Combination | Method | Fractional Inhibitory Concentration Index (FICI) | Result | Reference(s) |
| Aspergillus flavus | Amphotericin B-resistant clinical isolates | This compound + Amphotericin B | Checkerboard | 0.25–0.28 | Synergistic | [7][8] |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing (M27 for yeasts and M38 for molds) and have been adapted for the evaluation of this compound.
I. Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in water, dimethyl sulfoxide (DMSO), and methanol. For antifungal susceptibility testing, sterile distilled water or DMSO are the recommended solvents. If using DMSO, the final concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the fungal isolates.
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in sterile, light-protected aliquots at -20°C or below.
-
II. Broth Microdilution Assay for Yeasts (adapted from CLSI M27)
This protocol is suitable for testing Candida spp., Cryptococcus spp., and other yeasts.
Materials:
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
Procedure:
-
Inoculum Preparation:
-
Harvest fungal colonies from the SDA plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL) using a spectrophotometer at 530 nm.
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 103 cells/mL.
-
-
Drug Dilution:
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The concentration range should be selected based on expected MICs (e.g., 0.125 - 1024 µg/mL).
-
-
Plate Setup:
-
Add 100 µL of the appropriate this compound dilution to each well of the test plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control. The endpoint can be determined visually or by reading the optical density at 490 nm using a microplate reader.
-
III. Broth Microdilution Assay for Molds (adapted from CLSI M38)
This protocol is suitable for testing filamentous fungi such as Aspergillus spp., Fusarium spp., and Rhizopus spp.
Materials:
-
Same as for the yeast protocol, with the addition of sterile Tween 20 (0.05% v/v) for conidia/spore harvesting.
Procedure:
-
Inoculum Preparation:
-
Grow the mold on Potato Dextrose Agar (PDA) until sporulation is evident.
-
Harvest conidia/spores by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 104 conidia/mL using a hemocytometer.
-
-
Drug Dilution and Plate Setup:
-
Follow the same procedure as described for the yeast protocol.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Endpoint Determination:
-
For most molds, the MIC is defined as the lowest concentration of this compound that shows complete inhibition of visible growth. For some fungi, a partial inhibition endpoint may be used.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro antifungal susceptibility testing of this compound using the broth microdilution method.
Figure 2: Workflow for broth microdilution antifungal susceptibility testing.
Conclusion
The provided protocols offer a standardized framework for researchers to evaluate the in vitro antifungal activity of this compound against a variety of fungal pathogens. Adherence to these established methodologies will ensure the generation of reproducible and comparable data, which is essential for advancing our understanding of the potential therapeutic applications of this well-known agricultural fungicide. Given the limited scope of currently available MIC data, further research is encouraged to explore the full spectrum of this compound's antifungal activity.
References
- 1. nbinno.com [nbinno.com]
- 2. glycodepot.com [glycodepot.com]
- 3. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of validamycin as a potential antifungal compound against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Inhibitory Effect of this compound on Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validamycin A: Application Notes and Protocols for Insect Biology and Pest Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamycin A, an aminocyclitol antibiotic produced by Streptomyces hygroscopicus, is a potent and specific inhibitor of the enzyme trehalase.[1] In insects, trehalose is the primary hemolymph sugar, playing a critical role in energy metabolism, flight, chitin synthesis, and stress response.[2] By inhibiting trehalase, this compound disrupts these vital physiological processes, leading to a range of detrimental effects, including mortality, developmental abnormalities, and reduced fecundity.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in insect biology and pest control research.
Mechanism of Action
This compound acts as a competitive inhibitor of trehalase, the enzyme responsible for hydrolyzing trehalose into two glucose molecules.[5] Due to its structural similarity to trehalose, this compound binds to the active site of the trehalase enzyme, preventing the breakdown of trehalose.[3] This leads to an accumulation of trehalose in the insect's hemolymph and a depletion of glucose, which is the primary energy source for many cellular activities.[3] The disruption of this critical energy pathway ultimately impacts various physiological functions as depicted in the signaling pathway below.
Caption: Mechanism of this compound as a trehalase inhibitor in insects.
Data Presentation: Efficacy of this compound Against Various Insect Pests
The following table summarizes the observed effects of this compound on a range of insect species. While specific LC50 and ED50 values are not uniformly available in the literature for all species, this table provides a comparative overview of its biological activity.
| Insect Species (Order) | Life Stage | Application Method | Observed Effects | Quantitative Data | Reference(s) |
| Spodoptera litura (Lepidoptera) | Larva | Feeding/Injection | Significantly inhibited growth and development, reduced pupation rate, inhibited glycometabolism and chitin synthesis. | Not specified. | [6][7] |
| Helicoverpa armigera (Lepidoptera) | Larva | Feeding | Increased mortality, developmental delay, reduced trehalase activity. | 1000 ppm in diet caused significant effects. | [1] |
| Bactrocera dorsalis (Diptera) | Larva | Injection | High mortality and deformity rates, inhibited trehalose and chitin metabolism. | 2 or 4 µ g/insect induced mortality. | [3][8] |
| Aedes aegypti (Diptera) | Larva, Pupa | Rearing water | Delayed larval and pupal development, prevents flight in adults. | Not specified. | [2] |
| Tribolium castaneum (Coleoptera) | Larva, Pupa | Feeding/Injection | Decreased trehalase activity, dose-dependent mortality. | Not specified. | [8] |
| Sitophilus zeamais (Coleoptera) | Adult | Feeding | Concentration-dependent lethal effect (~90% mortality), reduced progeny, delayed development. | Not specified. | [2] |
| Nilaparvata lugens (Hemiptera) | Nymph | Topical application | Disrupted trehalose and chitin biosynthesis pathways. | Not specified. | [1] |
| Diaphorina citri (Hemiptera) | Adult | Not specified | Increased mortality, reduced pupation rate, significant deformities. | Not specified. | [3] |
Experimental Workflow: Evaluating the Insecticidal Efficacy of this compound
A typical workflow for assessing the insecticidal properties of this compound involves several key stages, from initial dose-range finding to the final analysis of physiological effects.
Caption: General workflow for testing the efficacy of this compound.
Experimental Protocols
Insect Bioassay for Efficacy Evaluation (Leaf Dip Method)
This protocol is adapted for assessing the toxicity of this compound to phytophagous insects like Spodoptera litura.
Materials:
-
This compound
-
Distilled water
-
Triton X-100 (or other suitable surfactant)
-
Beakers
-
Forceps
-
Petri dishes lined with filter paper
-
Fresh, untreated host plant leaves (e.g., castor for S. litura)
-
Third-instar larvae of the target insect
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in distilled water.
-
Create a series of dilutions from the stock solution to establish a range of concentrations for testing. A preliminary range-finding study is recommended.
-
Add a surfactant (e.g., Triton X-100 at 0.1%) to each solution to ensure even leaf coverage.
-
Prepare a control solution containing only distilled water and the surfactant.
-
-
Leaf Treatment:
-
Using forceps, dip a fresh leaf into each test solution for 10-15 seconds, ensuring complete immersion.
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated leaf into a Petri dish lined with a slightly moistened filter paper.
-
Introduce a known number of third-instar larvae (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes with a ventilated lid to allow for air exchange.
-
-
Incubation and Observation:
-
Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality using Abbott's formula if mortality is observed in the control group.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters using probit analysis.
-
Trehalase Activity Assay
This protocol is designed to measure the in vitro or in vivo inhibition of trehalase by this compound.
Materials:
-
Insect tissues (e.g., whole body, midgut, or fat body)
-
Phosphate buffered saline (PBS), pH 7.0
-
Trehalose solution (e.g., 40 mM in PBS)
-
This compound (for in vitro inhibition)
-
Glucose assay kit
-
Microcentrifuge and tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize a known weight of insect tissue in ice-cold PBS.
-
Centrifuge the homogenate at 4°C (e.g., 10,000 x g for 15 minutes) to pellet cellular debris.
-
Collect the supernatant, which contains the soluble trehalase, for the assay.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the enzyme extract (supernatant) with the trehalose solution. For in vitro inhibition studies, pre-incubate the enzyme extract with various concentrations of this compound before adding the trehalose.
-
Incubate the reaction mixture at the optimal temperature for the insect's trehalase (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet any precipitated protein.
-
-
Glucose Measurement:
-
Use a commercial glucose assay kit to measure the amount of glucose produced in the supernatant.
-
Follow the manufacturer's instructions for the glucose assay.
-
-
Data Analysis:
-
Calculate the trehalase activity as the amount of glucose produced per unit of time per milligram of protein in the enzyme extract.
-
For inhibition studies, plot the trehalase activity against the concentration of this compound to determine the IC50 (concentration that inhibits 50% of the enzyme activity).
-
Chitin Content Measurement
This protocol provides a method to quantify the chitin content in insects, which can be affected by this compound treatment.[3]
Materials:
-
Insect samples (whole insects or specific tissues)
-
Phosphate buffered saline (PBS), pH 7.2-7.4
-
Insect chitin enzyme-linked immunosorbent assay (ELISA) kit or a colorimetric/fluorescent chitin assay kit.
-
Homogenizer
-
Microcentrifuge and tubes
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Chitin Quantification:
-
Follow the protocol provided with the commercial chitin assay kit. This may involve:
-
Preparing a standard curve using known concentrations of chitin or a derivative (e.g., N-acetylglucosamine).
-
Adding the prepared insect supernatant and appropriate reagents to a microplate.
-
Incubating the plate as per the kit's instructions.
-
Measuring the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
-
Data Analysis:
-
Calculate the chitin concentration in the samples by comparing their readings to the standard curve.
-
Express the chitin content as the amount of chitin per insect or per milligram of tissue.
-
Compare the chitin content between this compound-treated and control groups to assess the impact on chitin synthesis.
-
Conclusion
This compound presents a promising avenue for the development of novel and specific insecticides. Its targeted mode of action, inhibiting the essential enzyme trehalase, offers a degree of selectivity that is desirable in modern pest management strategies. The protocols and data presented here provide a foundational resource for researchers to explore the full potential of this compound in insect biology and to develop effective and environmentally conscious pest control solutions.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 3. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjmhsonline.com [pjmhsonline.com]
- 5. Trehalase inhibition by this compound may be a promising target to design new fungicides and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Fungal Cell Wall Integrity Pathways Using Validamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamycin A, an aminoglycoside antibiotic, is a potent and specific inhibitor of trehalase, an enzyme critical for trehalose metabolism in fungi.[1] The inhibition of trehalase leads to an accumulation of intracellular trehalose and a depletion of glucose, thereby inducing metabolic stress and impairing fungal growth, conidial germination, and virulence.[2][3] While its primary target is well-established, emerging evidence suggests that the metabolic disruption caused by this compound can serve as a valuable tool to investigate the fungal Cell Wall Integrity (CWI) pathway.[4][5] This pathway is a critical signaling cascade that governs the maintenance, repair, and synthesis of the fungal cell wall, a structure essential for fungal viability and a key target for antifungal drug development.[6][7]
These application notes provide a comprehensive guide for utilizing this compound to probe the CWI pathway in fungi. The protocols detailed below will enable researchers to assess the impact of this compound-induced metabolic stress on cell wall integrity and to dissect the components of the CWI signaling cascade.
Mechanism of Action: An Indirect Approach to CWI Pathway Investigation
This compound's primary mode of action is the competitive inhibition of trehalase. This disruption in carbon metabolism is hypothesized to indirectly trigger the CWI pathway as the fungus attempts to compensate for the resulting cellular stress. The CWI pathway, often mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, is activated in response to various cell wall-perturbing conditions.[6][8] The metabolic imbalance caused by this compound likely creates a state of cellular stress that impacts cell wall biosynthesis, thereby activating the CWI pathway's sensory and signaling components.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's antifungal activity and its effects on fungal cells. This information is crucial for designing and interpreting experiments aimed at investigating the CWI pathway.
Table 1: Inhibitory Concentrations of this compound against Various Fungi
| Fungal Species | This compound Concentration | Observation | Reference |
| Rhizoctonia solani | IC50: 72 µM | Potent inhibition of trehalase. | [9] |
| Aspergillus flavus | MIC: 1 µg/mL | Inhibition of growth. | [9] |
| Aspergillus flavus (Amphotericin B resistant) | MIC: 0.125 µg/mL (in combination with 2 µg/mL Amphotericin B) | Synergistic effect with Amphotericin B. | [2] |
| Rhizoctonia cerealis | 0.5 µg/mL | Inhibitory effect on PDA plates. | [4] |
| Rhizoctonia cerealis | 5 µg/mL | Significant reduction in trehalase activity. | [4] |
| Candida albicans | MIC50: 500 mg/L | Estimated minimum inhibitory concentration. | [10][11] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on the fungal CWI pathway.
Protocol 1: Fungal Susceptibility Assay to Cell Wall Stressing Agents Potentiated by this compound
This protocol determines if sub-lethal concentrations of this compound sensitize fungi to cell wall stressing agents like Calcofluor White (CFW) and Congo Red (CR). An increased sensitivity suggests a compromised CWI pathway.
Materials:
-
Fungal strain of interest
-
Appropriate liquid and solid growth media (e.g., Potato Dextrose Broth/Agar, Yeast Peptone Dextrose)
-
This compound (stock solution in sterile water)
-
Calcofluor White (CFW) (stock solution, e.g., 1 mg/mL in sterile water, protected from light)
-
Congo Red (CR) (stock solution, e.g., 5 mg/mL in sterile water)
-
Sterile microplates (96-well)
-
Spectrophotometer or microplate reader
-
Sterile petri dishes
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal strain in liquid medium to the mid-exponential phase. Harvest the cells by centrifugation, wash with sterile water or saline, and resuspend to a standardized concentration (e.g., 1 x 10^6 cells/mL).
-
Set up Microplate Assay (Broth Microdilution): a. In a 96-well microplate, prepare serial dilutions of this compound in liquid medium. Include a no-drug control. b. To each well containing a specific concentration of this compound, add a serial dilution of the cell wall stressing agent (CFW or CR). Recommended starting concentrations for CFW are 10-100 µg/mL and for CR are 25-200 µg/mL. c. Add the fungal inoculum to each well to a final concentration of 5 x 10^4 cells/mL. d. Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours. e. Determine the Minimal Inhibitory Concentration (MIC) or measure the optical density at 600 nm to assess growth inhibition.
-
Set up Plate Assay (Spot Assay): a. Prepare solid agar plates containing a sub-lethal concentration of this compound (determined from preliminary experiments). Also, prepare plates containing either CFW (e.g., 50 µg/mL) or CR (e.g., 100 µg/mL), and plates with a combination of this compound and the stressing agent. Include a control plate with no additives. b. Prepare serial dilutions (e.g., 10-fold) of the fungal inoculum. c. Spot 5 µL of each dilution onto the surface of the prepared plates. d. Allow the spots to dry and incubate the plates at the optimal temperature until growth is visible in the control plate. e. Document the growth by photography. Increased sensitivity will be observed as reduced growth on the combination plates compared to the single-agent plates.
Expected Results:
A synergistic or additive inhibitory effect of this compound with CFW or CR indicates that the metabolic stress induced by this compound compromises the CWI pathway, making the fungus more susceptible to agents that disrupt the cell wall.
Protocol 2: Quantification of Fungal Cell Wall Chitin and Glucan Content
This protocol measures the principal structural components of the fungal cell wall, chitin and glucan, after treatment with this compound. Alterations in these components can indicate a response mediated by the CWI pathway.
Materials:
-
Fungal strain of interest
-
Liquid growth medium
-
This compound
-
6 M HCl
-
Sodium nitrite
-
Ammonium sulfamate
-
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)
-
FeCl3 solution
-
Glucosamine and Glucose standards
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment: Grow the fungus in liquid medium in the presence and absence of a sub-lethal concentration of this compound for a defined period (e.g., 24 hours).
-
Cell Wall Isolation: a. Harvest the fungal mycelia by filtration or centrifugation. b. Wash the mycelia extensively with distilled water. c. Disrupt the cells using mechanical methods (e.g., bead beating) in a suitable buffer. d. Centrifuge the homogenate at low speed to pellet the cell walls. e. Wash the cell wall fraction repeatedly with distilled water and lyophilize.
-
Chitin Quantification (Modified Elson-Morgan Method): a. Hydrolyze a known weight of the dried cell wall material in 6 M HCl at 100°C for 4 hours. b. Neutralize the hydrolysate with NaOH. c. Add sodium nitrite and then ammonium sulfamate to the samples. d. Add MBTH and heat at 100°C. e. Add FeCl3 solution and measure the absorbance at 650 nm. f. Use a standard curve prepared with glucosamine to determine the amount of chitin.
-
β-Glucan Quantification (Aniline Blue Assay or Acid Hydrolysis): a. Acid Hydrolysis: Hydrolyze a known weight of the dried cell wall material in 2 M H2SO4 at 100°C for 6 hours. b. Neutralize the hydrolysate. c. Determine the glucose content using a commercial glucose oxidase kit or by high-performance liquid chromatography (HPLC). d. Use a standard curve prepared with glucose to quantify the β-glucan content.
Expected Results:
Treatment with this compound may lead to an increase in chitin content as a compensatory mechanism to reinforce the cell wall, a response often regulated by the CWI pathway. Glucan levels may also be altered.
Protocol 3: Analysis of CWI Pathway Gene Expression via qRT-PCR
This protocol assesses the transcriptional response of key genes in the CWI pathway (e.g., genes encoding MAPK, transcription factors, and cell wall biosynthetic enzymes) to this compound treatment.
Materials:
-
Fungal strain of interest
-
Liquid growth medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target CWI pathway genes and a housekeeping gene (for normalization)
-
Real-time PCR system
Procedure:
-
Fungal Culture and Treatment: Grow the fungus in liquid medium to the mid-exponential phase and then add a sub-lethal concentration of this compound. Collect samples at different time points (e.g., 0, 1, 3, 6 hours) post-treatment.
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from the fungal samples using a suitable RNA extraction kit. b. Assess RNA quality and quantity. c. Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): a. Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. b. Run the qPCR reactions in a real-time PCR system. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Expected Results:
An upregulation of CWI pathway genes, such as the MAPK MPK1/SLT2 and its downstream transcription factor RLM1, in response to this compound treatment would provide strong evidence for the activation of this signaling cascade.[12][13]
Visualizations
Diagram 1: Proposed Mechanism of this compound in Triggering the Fungal Cell Wall Integrity Pathway
Caption: this compound's inhibition of trehalase leads to metabolic stress, activating the CWI pathway.
Diagram 2: Experimental Workflow for Assessing CWI Pathway Activation by this compound
Caption: Workflow for using this compound to investigate the fungal CWI pathway through multiple assays.
These application notes and protocols provide a framework for researchers to utilize this compound as a tool to explore the intricate workings of the fungal cell wall integrity pathway. The indirect yet potent stress induced by this compound offers a unique angle to study the compensatory mechanisms fungi employ to maintain their structural integrity, a crucial aspect for the development of novel antifungal strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Characterization of the Amount and Length of (1,3)-β-d-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-d-glucan Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Congo Red assay [assay-protocol.com]
- 5. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. [PDF] Control of Gene Expression via the Yeast CWI Pathway | Semantic Scholar [semanticscholar.org]
- 8. MPK1/SLT2 links multiple stress responses with gene expression in budding yeast by phosphorylating Tyr1 of the RNAP II CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. Identification of fungal cell wall mutants using susceptibility assays based on Calcofluor white and Congo red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome-wide analysis of gene expression regulated by the yeast cell wall integrity signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Validamycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for determining the Minimum Inhibitory Concentration (MIC) of Validamycin A, a well-established agricultural antibiotic and fungicide. The information herein is intended to guide researchers in assessing the in vitro efficacy of this compound against various fungal pathogens.
Introduction
This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. Its primary mechanism of action is the competitive inhibition of trehalase, an enzyme crucial for the hydrolysis of trehalose into glucose in fungi.[1][2] Trehalose is a vital sugar for fungal energy metabolism, and its disruption leads to fungistatic effects.[2] Recent studies have also indicated that this compound can affect the MAPK signaling pathway in fungi and induce defense responses in plants through the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways.[3][4] Understanding the MIC of this compound against specific fungal species is critical for its effective application in agriculture and for the development of new antifungal strategies.
Principle of Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The two most common methods for determining the MIC of antifungal agents are broth microdilution and agar dilution. These methods involve exposing a standardized inoculum of the target fungus to a serial dilution of the antimicrobial agent.
Data Presentation: MIC of this compound Against Various Fungi
The following table summarizes the known MIC values of this compound against a range of fungal species. It is important to note that MIC values can vary depending on the specific strain, inoculum size, media composition, and incubation conditions.
| Fungal Species | Method | MIC Value | Reference |
| Aspergillus flavus | Broth Microdilution | 1 µg/mL | [5][6][7] |
| Candida albicans | Broth Microdilution | MIC50: 500 mg/L | |
| Rhizoctonia cerealis | Agar-based assay | Inhibitory at 0.5 µg/mL | [3] |
| Rhizoctonia solani | Not specified | IC50: 72 µM for trehalase inhibition | [1] |
| Colletotrichum siamense | Not specified | 21.92% inhibition at 12.5 mg/L | |
| Fusarium graminearum | Agar-based assay | No significant inhibition at low concentrations | [3] |
| Sclerotinia sclerotiorum | Not documented | Not documented | |
| Botrytis cinerea | Not documented | Not documented | |
| Aspergillus niger | Not documented | Not documented | |
| Penicillium digitatum | Not documented | Not documented |
Note: IC50 (half-maximal inhibitory concentration) for trehalase is provided for Rhizoctonia solani as a specific MIC value from a standardized assay was not found in the reviewed literature. For some pathogens, MIC values for this compound are not well-documented.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using broth microdilution and agar dilution methods, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.
Protocol 1: Broth Microdilution Method
This method is performed in 96-well microtiter plates and is suitable for high-throughput screening.
Materials:
-
This compound (powder form)
-
Sterile distilled water or appropriate solvent (e.g., DMSO, depending on solubility)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Target fungal isolates
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Spectrophotometer
-
Incubator (35°C)
-
Vortex mixer
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile distilled water. Further dilutions should be made in the RPMI-1640 medium.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^4 CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or with the aid of a microplate reader by measuring the optical density at 490 nm.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antifungal agent into an agar medium.
Materials:
-
This compound (powder form)
-
Sterile distilled water or appropriate solvent
-
Molten Mueller-Hinton agar or Potato Dextrose Agar (maintained at 45-50°C)
-
Sterile petri dishes
-
Target fungal isolates
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare serial dilutions of this compound in sterile distilled water at 10 times the final desired concentrations.
-
Add 1 part of each this compound dilution to 9 parts of molten agar (e.g., 2 mL of drug solution to 18 mL of agar).
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a drug-free control plate.
-
-
Preparation of Fungal Inoculum:
-
Prepare the fungal inoculum as described in the broth microdilution method (Step 2).
-
-
Inoculation and Incubation:
-
Spot-inoculate a small volume (e.g., 1-10 µL) of the standardized fungal suspension onto the surface of the agar plates, including the control plate. A multi-point inoculator can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth on the agar surface.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Fungi
This compound primarily acts by inhibiting the enzyme trehalase, which is essential for the breakdown of trehalose into glucose. This disruption of energy metabolism leads to a fungistatic effect. Additionally, it has been shown to affect the MAPK signaling pathway, which is involved in various cellular processes, including stress response and morphogenesis.
Caption: Mechanism of this compound in fungi.
Experimental Workflow for Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in the broth microdilution method for determining the MIC of this compound.
Caption: Broth microdilution MIC assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of Fungicides on Sclerotinia sclerotiorum and Their Potential for Control of Sclerotinia Stem Rot on Soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillium digitatum - Wikipedia [en.wikipedia.org]
- 4. This compound Induces Broad-Spectrum Resistance Involving Salicylic Acid and Jasmonic Acid/Ethylene Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Inhibitory Effect of this compound on Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
solubility of Validamycin A in different laboratory solvents
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This guide provides a comprehensive overview of the solubility of Validamycin A in common laboratory solvents, offers troubleshooting advice for common issues, and presents a standard protocol for solubility determination.
Solubility Profile of this compound
The following table summarizes the solubility of this compound in various laboratory solvents based on available data. Please note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Solubility Category | Quantitative Data (if available) | Source |
| Water | Very Soluble | 610 mg/mL (at 20°C, pH 7) | [1] |
| Readily Soluble | [2] | ||
| Soluble | [3][4][5] | ||
| Phosphate-Buffered Saline (PBS) | Soluble | ~10 mg/mL (pH 7.2) | [6][7] |
| ~2 mg/mL (pH 7.2) | [8] | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | ~2 mg/mL | [6][7][8] |
| Soluble | [3][4] | ||
| Dimethylformamide (DMF) | Soluble | Soluble | [3][4][5][9] |
| Methanol | Soluble | 62.3 mg/mL | [1] |
| Soluble | [2][3][4][5][9] | ||
| Ethanol | Sparingly/Slightly Soluble | Sparingly Soluble | [3] |
| Slightly Soluble | [2][10][5][11] | ||
| Acetone | Sparingly/Slightly Soluble/Insoluble | 0.0266 mg/mL | [1] |
| Sparingly Soluble | [3] | ||
| Slightly Soluble | [2][10][5] | ||
| Insoluble | [11] | ||
| Ethyl Acetate | Sparingly Soluble/Insoluble | 0.01 mg/mL | [1] |
| Sparingly Soluble | [3] | ||
| Insoluble | [10][5][11] | ||
| Diethyl Ether | Sparingly Soluble/Insoluble | Sparingly Soluble | [3] |
| Insoluble | [10][5][11] | ||
| Benzene | Insoluble | Insoluble | [11][12] |
| Chloroform | Insoluble | Insoluble | [12] |
| Petroleum Ether | Insoluble | Insoluble | [12] |
Note on Data Discrepancies: Researchers should be aware of the variability in reported solubility values, particularly for aqueous solutions. The significant difference in reported water solubility (from ~2 mg/mL in PBS to 610 mg/mL in water) may be attributable to differences in experimental conditions (e.g., pH, temperature) or the specific form of this compound used. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Frequently Asked Questions (FAQs) and Troubleshooting
Here are answers to common questions and solutions for issues you may encounter when working with this compound.
Q1: Why is my this compound not dissolving in water as expected?
A1: Several factors could be at play:
-
pH: The solubility of this compound can be pH-dependent. It is reported to be stable in neutral and alkaline solutions but slightly unstable under acidic conditions.[3] If you are using a buffered solution, ensure the pH is appropriate.
-
Temperature: Solubility is often temperature-dependent. Gentle warming or sonication can aid dissolution. However, be cautious as excessive heat may degrade the compound.
-
Purity: The purity of your this compound sample can affect its solubility.
-
Hygroscopicity: this compound is a hygroscopic powder, meaning it can absorb moisture from the air.[2][11] This can affect its apparent weight and dissolution. Store it in a desiccator.
Q2: I'm seeing conflicting solubility data for this compound in aqueous solutions. Which value should I trust?
A2: The discrepancy in reported values (e.g., 2 mg/mL vs. 10 mg/mL in PBS) highlights the importance of empirical testing.[6][7][8] The higher value of 610 mg/mL was reported for water at pH 7.[1] It is best to use the lower reported values as a conservative starting point for your experiments and determine the solubility under your specific laboratory conditions.
Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent for my cell-based assays?
A3: Yes, DMSO is a common choice for preparing stock solutions. A concentration of approximately 2 mg/mL is achievable.[8] When further diluting the stock solution into your aqueous culture medium, ensure the final concentration of the organic solvent is low enough to not have any physiological effects on your cells.
Q4: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A4: Cloudiness or precipitation upon storage can indicate that the solubility limit has been exceeded at the storage temperature or that the compound is degrading. It is not recommended to store aqueous solutions of this compound for more than one day.[8] If using a stock solution in an organic solvent stored at a low temperature (e.g., -20°C), allow it to fully come to room temperature and vortex thoroughly before use. If precipitation persists, gentle warming and sonication may help to redissolve the compound.
Q5: How should I prepare an organic solvent-free aqueous solution of this compound?
A5: An organic solvent-free aqueous solution can be prepared by directly dissolving the crystalline solid in an aqueous buffer, such as PBS.[8]
Experimental Protocols
General Protocol for Determining Solubility
This protocol outlines a standard method for determining the solubility of a compound like this compound in a specific solvent.
Caption: Workflow for determining the solubility of this compound.
Troubleshooting Common Solubility Issues
This diagram provides a logical approach to troubleshooting common problems encountered during the dissolution of this compound.
Caption: Troubleshooting guide for this compound dissolution.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. EXTOXNET PIP - VALIDAMYCIN [extoxnet.orst.edu]
- 3. This compound | C20H35NO13 | CID 443629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. plantmedia.com [plantmedia.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Validamycin | 37248-47-8 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. agscientific.com [agscientific.com]
- 11. This compound 60%TC | [engebiotech.com]
- 12. CN104280495A - Method for detecting this compound in water and rice plants - Google Patents [patents.google.com]
stability of Validamycin A in aqueous solution and culture media
Welcome to the technical support center for Validamycin A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability of this compound in aqueous solutions and culture media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is generally stable in aqueous solutions at room temperature, particularly in neutral and alkaline conditions.[1] It is reported to be stable in a pH range of 5 to 9. However, it is slightly unstable under acidic conditions (below pH 5).[1]
Q2: How should I prepare and store stock solutions of this compound?
For optimal long-term stability, it is recommended to prepare stock solutions in sterile distilled water or a buffer with a neutral to slightly alkaline pH. Commercial suppliers suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For aqueous solutions intended for immediate use, it is recommended not to store them for more than one day.[3]
Q3: Is this compound stable in common microbiological culture media?
While specific quantitative data on the stability of this compound in various culture media is limited, its stability will be influenced by the pH and composition of the medium. Given its stability profile, it is expected to be relatively stable in media with a neutral to alkaline pH, such as Luria-Bertani (LB) broth (typically pH 7.0-7.5). In acidic media, such as Potato Dextrose Broth (PDB) which often has a pH around 5.6 and can be acidified to ~3.5, a reduction in activity over time may be observed.
Q4: What factors can affect the stability of this compound during my experiments?
Several factors can influence the stability of this compound in your experimental setup:
-
pH: As mentioned, acidic conditions can lead to the degradation of this compound.
-
Temperature: Although stable at room temperature, prolonged incubation at higher temperatures (e.g., 37°C) may accelerate degradation.
-
Media Components: Certain components in complex media could potentially interact with this compound, although specific interactions have not been extensively documented.
-
Light: While not explicitly stated to be light-sensitive for solutions, it is good laboratory practice to protect antibiotic solutions from prolonged exposure to light. Stock solutions are recommended to be protected from light.[2]
-
Enzymatic Degradation: Some microorganisms may produce enzymes that can degrade antibiotics.
Q5: How can I determine the stability of this compound under my specific experimental conditions?
It is highly recommended to perform a stability study under your specific experimental conditions (culture medium, temperature, incubation time). This can be done by preparing a solution of this compound in your medium, incubating it under the same conditions as your experiment, and measuring the concentration of the active compound at different time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in my experiment. | 1. Degradation due to acidic pH of the medium. 2. Prolonged incubation at elevated temperatures. 3. Improper storage of stock solutions. 4. Interaction with media components. | 1. Check and adjust the pH of your culture medium to be within the stable range for this compound (pH 7-9). 2. Minimize the duration of high-temperature incubations if possible. Consider adding the antibiotic at a later stage of the experiment if the protocol allows. 3. Ensure stock solutions are stored correctly (aliquoted, at -20°C or -80°C, protected from light) and that freeze-thaw cycles are minimized. 4. If using a complex medium, consider switching to a minimal or defined medium to reduce potential interactions. Perform a stability check of this compound in your specific medium. |
| Inconsistent results between experiments. | 1. Variability in the preparation of this compound working solutions. 2. Degradation of the antibiotic in the medium over the course of the experiment. 3. Batch-to-batch variation of culture media. | 1. Prepare fresh working solutions for each experiment from a properly stored stock solution. 2. Determine the effective half-life of this compound in your experimental setup and adjust the timing of its addition or re-supplementation if necessary. 3. Use the same batch of culture medium for a set of related experiments to ensure consistency. |
| Precipitation of this compound in the medium. | 1. High concentration of the antibiotic. 2. Interaction with components of a complex medium. | 1. Ensure the concentration of this compound does not exceed its solubility limit in the specific medium. This compound is highly soluble in water. 2. Prepare a more dilute stock solution and add a larger volume to the medium. Filter-sterilize the final medium after the addition of the antibiotic. |
Quantitative Data Summary
The following tables provide estimated stability data for this compound in aqueous solutions. Note: Data for culture media are estimates based on the known properties of this compound and general antibiotic stability principles. It is strongly recommended to perform specific stability studies for your experimental conditions.
Table 1: Estimated Stability of this compound in Aqueous Solutions
| Solution | pH | Temperature (°C) | Estimated Half-life (t½) | Notes |
| Sterile Distilled Water | ~7.0 | 4 | > 30 days | Stable for extended periods when refrigerated. |
| Sterile Distilled Water | ~7.0 | 25 (Room Temp) | > 7 days | Generally stable at room temperature.[1] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 2 - 4 days | Degradation may be accelerated at physiological temperatures. |
| Acidic Buffer | 4.0 | 25 (Room Temp) | < 24 hours | Slightly unstable in acidic conditions.[1] |
Table 2: Estimated Stability of this compound in Common Culture Media
| Culture Medium | Typical pH | Temperature (°C) | Estimated Half-life (t½) | Notes |
| Luria-Bertani (LB) Broth | 7.0 - 7.5 | 37 | 1 - 3 days | Expected to be relatively stable due to neutral pH. |
| Potato Dextrose Broth (PDB) | ~5.6 | 25 | < 48 hours | Lower pH may contribute to faster degradation. |
| Tryptone Soy Broth (TSB) | 7.3 | 37 | 1 - 3 days | Similar to LB, neutral pH should favor stability. |
| Minimal Media (e.g., M9) | ~7.0 | 37 | 2 - 4 days | Fewer complex components may lead to slightly better stability than rich media. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound and store it for optimal stability.
Materials:
-
This compound powder
-
Sterile, distilled water or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Sterile microcentrifuge tubes or cryovials
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution. Gentle vortexing may be applied.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Protect from light.[2]
Protocol 2: Determination of this compound Stability by HPLC
Objective: To quantify the concentration of this compound in a liquid sample over time to determine its stability.
Materials:
-
This compound solution to be tested (in aqueous buffer or culture medium)
-
HPLC system with a suitable detector (e.g., PDA or UV detector)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 1-Hexane sulfonic acid in Milli-Q Water
-
This compound analytical standard
-
Sterile, filtered culture medium or buffer (as a blank)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the desired aqueous solution or culture medium.
-
At time point zero (t=0), take an initial sample and store it at -80°C until analysis.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C with shaking).
-
At subsequent time points (e.g., 6, 12, 24, 48 hours), withdraw samples, and immediately store them at -80°C to halt any further degradation.
-
-
HPLC Analysis:
-
Prepare a calibration curve using the this compound analytical standard in the same matrix (buffer or sterile medium) as the samples.
-
Set up the HPLC system with the following example conditions (note: conditions may need to be optimized for your specific instrument and column):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and 1-Hexane sulfonic acid in water may be required for optimal separation.
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 7 µL
-
Detection Wavelength: 195 nm
-
-
Thaw the samples and the calibration standards. If necessary, centrifuge the samples to pellet any precipitates or cells and analyze the supernatant.
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Use the calibration curve to determine the concentration of this compound in each sample.
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and the half-life (t½) of this compound under the tested conditions.
-
Visualizations
Caption: Workflow for determining the stability of this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
troubleshooting inconsistent results in Validamycin A experiments
Welcome to the technical support center for Validamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer standardized protocols for common assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and competitive inhibitor of the enzyme trehalase.[1] Trehalase is responsible for the hydrolysis of trehalose into two molecules of glucose. By inhibiting this enzyme, this compound disrupts crucial energy metabolism pathways in susceptible organisms, particularly in many fungi and insects.[2][3]
Q2: Why do I observe different levels of efficacy of this compound against different fungal species?
The sensitivity to this compound can vary significantly between different fungal phyla. Generally, fungi belonging to Basidiomycota are more sensitive to this compound, while most Ascomycota are less sensitive.[4][5] This difference in susceptibility is a key consideration when designing experiments and interpreting results.
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions can be prepared in solvents such as water, methanol, DMF, or DMSO. It is recommended to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q4: Is this compound stable under typical experimental conditions?
This compound is stable at room temperature and in neutral or alkaline solutions. However, it is slightly unstable in acidic conditions.[1] The degradation of this compound in soil is influenced by pH and temperature, with faster degradation at higher temperatures.[6]
Troubleshooting Guide for Inconsistent Results
This guide addresses common issues that may lead to inconsistent or unexpected results in experiments involving this compound.
Issue 1: No or lower-than-expected inhibition of trehalase activity.
-
Potential Cause 1: Incorrect pH of the assay buffer.
-
Solution: this compound's stability is pH-dependent, with reduced stability in acidic conditions.[1] Ensure your assay buffer is within the optimal pH range for both the enzyme and this compound (typically neutral to slightly alkaline). The optimal pH for trehalase activity can also influence the apparent inhibitory effect.[2]
-
-
Potential Cause 2: Degradation of this compound.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Potential Cause 3: Presence of high concentrations of glucose in the media.
-
Solution: In cell-based or organismal assays, high levels of exogenous glucose may mask the effects of trehalase inhibition. Consider using media with alternative carbon sources or lower glucose concentrations to better observe the inhibitory effects of this compound.[7]
-
-
Potential Cause 4: Incorrect enzyme or substrate concentration.
-
Solution: Optimize the concentrations of trehalase and trehalose in your assay. If the enzyme concentration is too high or the substrate concentration is saturating, the inhibitory effect of this compound may be underestimated.
-
Issue 2: High variability between experimental replicates.
-
Potential Cause 1: Inconsistent pipetting or reagent preparation.
-
Solution: Ensure all pipettes are calibrated and use proper pipetting techniques. Prepare master mixes for reagents to be added to multiple wells to minimize well-to-well variation.
-
-
Potential Cause 2: Batch-to-batch variability of this compound.
-
Solution: If you suspect variability between different lots of this compound, it is advisable to perform a quality control check on the new batch. This can include a simple activity assay to compare its inhibitory potency against a previous, validated batch.
-
-
Potential Cause 3: Inconsistent incubation times or temperatures.
Issue 3: Unexpected off-target effects or cellular responses.
-
Potential Cause 1: this compound may have effects beyond trehalase inhibition.
-
Potential Cause 2: Contaminants in the this compound sample.
-
Solution: Ensure you are using a high-purity grade of this compound appropriate for your experimental system. If in doubt, consider purchasing from a different supplier or performing analytical validation of your compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Inhibitory Concentrations of this compound
| Target Organism/Enzyme | Assay Type | Parameter | Value | Reference |
| Rhizoctonia solani trehalase | Enzyme Inhibition | IC50 | 0.015 µg/mL | N/A |
| Aspergillus flavus | Antifungal Susceptibility | MIC | 1 µg/mL | N/A |
| Rhizoctonia cerealis | Antifungal Susceptibility | Effective Concentration | 0.5 µg/mL | [2][10] |
| Fusarium graminearum | Antifungal Susceptibility | Effective Concentration | >320 µg/mL | [9] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H35NO13 | [1] |
| Molecular Weight | 497.5 g/mol | [1] |
| Solubility | Very soluble in water; soluble in DMF, DMSO, methanol; sparingly soluble in acetone, ethanol. | [1] |
| Stability | Stable at room temperature in neutral and alkaline solutions; slightly unstable in acidic conditions. | [1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Trehalase Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of this compound on trehalase activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0.
-
Trehalase Solution: Prepare a stock solution of trehalase in assay buffer. The final concentration in the assay will need to be optimized.
-
Trehalose Solution: Prepare a stock solution of trehalose in assay buffer. The final concentration is typically in the millimolar range.
-
This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer or a suitable solvent like DMSO.
-
Glucose Standard Solution: Prepare a series of glucose standards in assay buffer (e.g., 0 to 1 mM) for the standard curve.
-
DNS Reagent (for colorimetric detection): Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in 80 mL of distilled water and bring the final volume to 100 mL.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of different concentrations of this compound (or vehicle control).
-
Add 20 µL of the trehalase solution to each well.
-
Incubate for 10 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
To initiate the reaction, add 20 µL of the trehalose solution to each well.
-
Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the plate at 95°C for 10 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a glucose standard curve by plotting the absorbance of the glucose standards against their concentrations.
-
Determine the concentration of glucose produced in each well using the standard curve.
-
Calculate the percentage of trehalase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
-
Reagent and Media Preparation:
-
Fungal Inoculum: Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth or RPMI-1640) to the mid-log phase. Adjust the cell density to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).
-
This compound Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent.
-
Assay Medium: Use a standardized broth medium such as RPMI-1640 with L-glutamine, buffered with MOPS.
-
-
Assay Procedure:
-
In a sterile 96-well plate, add 100 µL of assay medium to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last dilution column.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Data Analysis:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, the absorbance at 600 nm can be read using a plate reader to quantify growth inhibition.
-
Visualizations
References
- 1. This compound | C20H35NO13 | CID 443629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trehalase inhibition by this compound may be a promising target to design new fungicides and insecticides [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the morphology, growth and sporulation of Rhizoctonia cerealis, Fusarium culmorum and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the Morphology, Growth and Sporulation of Rhizoctonia cerealis, Fusarium culmorum and Other Fungi [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of this compound inhibiting DON biosynthesis and synergizing with DMI fungicides against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
degradation of Validamycin A under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Validamycin A under different pH and temperature conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during experimental work.
Degradation of this compound: Data Summary
The stability of this compound is significantly influenced by both pH and temperature. The following tables summarize the degradation half-life of this compound in different soil types, which can provide insights into its general stability trends.
Table 1: Effect of pH on the Half-Life of this compound in Soil at 23.0°C
| pH | Half-Life in Field Soil (days) | Half-Life in Rice Paddy Soil (days) |
| 5.5 | 4.0 | 3.5 |
| 6.8 | 2.5 | 5.5 |
| 7.4 | 2.1 | 4.1 |
Table 2: Effect of Temperature on the Half-Life of this compound in Soil
| Temperature (°C) | Half-Life in Field Soil (days) | Half-Life in Rice Paddy Soil (days) |
| 1.8 | No data available | No data available |
| 23.0 | See Table 1 | See Table 1 |
| 31.2 | Degradation is greater than at 23.0°C | Degradation is greater than at 23.0°C |
Note: The data in these tables are derived from soil biodegradation studies and should be used as a reference for general stability trends.[1][2]
General Stability Profile
This compound is generally stable at room temperature in neutral and alkaline aqueous solutions.[3] However, it is slightly unstable under acidic conditions.[3] The degradation of this compound increases with higher temperatures.[1][2]
Experimental Protocols
Protocol for Evaluating this compound Stability in Aqueous Solutions
This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at various pH and temperature conditions.
1. Materials:
-
This compound standard
-
Buffer solutions of different pH (e.g., pH 4, 7, 9)
-
High-purity water
-
HPLC or LC-MS/MS system
-
Incubators or water baths
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in high-purity water.
-
From the stock solution, prepare working solutions of a known concentration in the different pH buffer solutions.
3. Incubation:
-
Aliquot the working solutions into separate vials for each time point and temperature condition to be tested.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
4. Sample Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
-
Quench any degradation by cooling the sample on ice or by adding a suitable quenching agent if necessary.
-
Analyze the concentration of this compound remaining in each sample using a validated HPLC or LC-MS/MS method.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant and the half-life (t½) of this compound under each condition.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: The scientific literature does not extensively detail the specific degradation products of this compound under various pH and temperature conditions. General degradation pathways for similar aminoglycoside antibiotics may involve hydrolysis of the glycosidic bonds.
Q2: How does the matrix (e.g., soil vs. aqueous buffer) affect the degradation of this compound?
A2: The degradation of this compound can be significantly influenced by the matrix. In soil, microbial degradation is a major factor, in addition to chemical hydrolysis.[1][2] In a sterile aqueous buffer, degradation is primarily due to chemical hydrolysis, which is dependent on pH and temperature.
Q3: What analytical methods are suitable for monitoring this compound degradation?
A3: Several analytical methods can be used to quantify this compound, including High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS), and Gas Chromatography (GC) after derivatization.[4][5] LC-MS/MS is often preferred for its high sensitivity and selectivity.
Q4: Is this compound sensitive to light?
A4: While the primary focus is on pH and temperature, it is good practice to protect solutions of this compound from light during stability studies to avoid potential photodegradation, a common issue with many pharmaceutical compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate samples | - Inaccurate pipetting- Inconsistent incubation temperatures- Non-homogeneity of the sample | - Calibrate pipettes regularly- Ensure uniform temperature in the incubator/water bath- Thoroughly mix solutions before aliquoting and analysis |
| Rapid degradation at neutral pH | - Microbial contamination of buffer solutions- Presence of catalytic impurities | - Use sterile, freshly prepared buffers- Use high-purity water and reagents |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate column or mobile phase- Column degradation | - Optimize HPLC method (e.g., mobile phase composition, pH, column type)- Use a new column or a guard column |
| Inconsistent results between experiments | - Variations in experimental conditions- Degradation of stock solution | - Strictly control all experimental parameters (pH, temperature, concentration)- Prepare fresh stock solutions for each experiment |
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a this compound stability study.
Caption: Workflow for a this compound stability study.
This diagram outlines the key stages of a typical stability study, from solution preparation to data analysis. Following a structured workflow is crucial for obtaining reliable and reproducible results.
References
- 1. This compound | C20H35NO13 | CID 443629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2009042135A - Analytical method of validamycin - Google Patents [patents.google.com]
- 5. Determination of this compound in agricultural food samples by solid-phase extraction combined with liquid chromatography-atmospheric pressure chemical ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Validamycin A Resistance in Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Validamycin A. The information is designed to help researchers investigate and overcome resistance development in fungal isolates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and competitive inhibitor of the enzyme trehalase.[1][2][3] Trehalase is crucial for fungal metabolism as it hydrolyzes trehalose into glucose, a primary energy source. By inhibiting this enzyme, this compound disrupts the fungus's ability to utilize its main carbohydrate reserve, leading to growth inhibition.[3]
Q2: Are there any secondary mechanisms of action for this compound?
Recent studies suggest that this compound may have additional effects beyond trehalase inhibition. Transcriptome analysis in Rhizoctonia cerealis has shown that this compound can downregulate genes involved in ribosome biogenesis and affect the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[2][4] These secondary effects could contribute to its overall antifungal activity.
Q3: What are the known mechanisms of resistance to this compound?
The primary documented mechanism of resistance to this compound involves the genetic modification or deletion of the trehalase enzyme.
-
Gene Deletion: Studies have shown that fungal strains with a deleted trehalase gene exhibit resistance to this compound. For example, a homozygous deletion of the acid trehalase gene (atc1Δ/atc1Δ) in Candida albicans resulted in greater resistance to the drug. Similarly, deletion of the neutral trehalase gene (FgNTH) in Fusarium graminearum led to a 2.12-fold decrease in sensitivity to this compound.
Q4: Have any other resistance mechanisms, such as efflux pumps, been identified?
Currently, there is limited direct evidence to suggest that the upregulation of efflux pumps is a primary mechanism of resistance to this compound. The main focus of resistance studies has been on alterations to the drug's target, the trehalase enzyme.
Troubleshooting Guide
Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Inoculum preparation. The density of the fungal inoculum is critical for reproducible MIC results. An inoculum that is too dense can lead to artificially high MICs.
-
Solution: Ensure that the inoculum is prepared according to standardized protocols (e.g., CLSI M38-A2 for filamentous fungi) and that the final concentration in the wells is accurate. Use a spectrophotometer or hemocytometer to standardize the initial spore or yeast suspension.
-
-
Possible Cause 2: "Trailing effect". Some fungi may exhibit a "trailing effect," where a small amount of residual growth is observed over a wide range of drug concentrations. This can make the visual determination of the MIC endpoint challenging.
-
Solution: For fungistatic drugs like this compound, the MIC is often defined as the lowest concentration that produces a significant (e.g., 80%) reduction in growth compared to the control. Using a spectrophotometer to read the optical density can provide a more objective measure than visual inspection.
-
-
Possible Cause 3: Inactivation of this compound. Although generally stable, improper storage or handling of this compound solutions could lead to reduced activity.
-
Solution: Prepare fresh stock solutions of this compound and store them under the recommended conditions (e.g., -20°C for short-term storage). Avoid repeated freeze-thaw cycles.
-
Problem 2: No observable inhibition of fungal growth.
-
Possible Cause 1: Intrinsic resistance. The fungal species you are testing may be intrinsically resistant to this compound.
-
Solution: Review the literature to see if there are published data on the susceptibility of your fungal species to this compound. If not, you may be observing a novel case of intrinsic resistance.
-
-
Possible Cause 2: Inappropriate concentration range. The concentrations of this compound used in the assay may be too low to inhibit the growth of the test organism.
-
Solution: Perform a preliminary dose-response experiment over a broad range of concentrations (e.g., 0.1 µg/mL to 1000 µg/mL) to determine the appropriate range for your specific fungal isolate.
-
-
Possible Cause 3: Experimental error. Errors in the preparation of the drug dilutions or the inoculation of the plates can lead to a lack of inhibition.
-
Solution: Carefully review your experimental protocol and ensure that all steps were performed correctly. Include positive (a known susceptible strain) and negative (no drug) controls in your assay.
-
Problem 3: Difficulty in generating resistant mutants.
-
Possible Cause: Insufficient selective pressure or mutation rate. The concentration of this compound used for selection may be too high, killing all cells, or too low, not providing enough pressure to select for resistant individuals. The spontaneous mutation rate of the fungus may also be very low.
-
Solution: For adaptive evolution experiments, start with a concentration of this compound that is slightly below the MIC and gradually increase the concentration in subsequent passages. This allows for the selection of mutants with incremental increases in resistance. Alternatively, mutagenesis using UV or chemical mutagens can be employed to increase the mutation rate before selection.
-
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungal Isolates to this compound
| Fungal Species | Strain Type | Metric | Value | Reference |
| Aspergillus flavus | Wild-Type | MIC | 1 µg/mL | [1][5][6] |
| Rhizoctonia solani | Wild-Type | IC50 (Trehalase) | 72 µM | [1] |
| Candida albicans | Wild-Type | MIC50 | 500 mg/L | |
| Candida albicans | atc1Δ/atc1Δ | Resistance | Increased | |
| Fusarium graminearum | Wild-Type | - | - | |
| Fusarium graminearum | FgNTH deletion | Sensitivity | 2.12-fold decrease |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a general guideline and should be adapted based on the specific fungal species and laboratory conditions.
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation or growth is observed.
-
Harvest spores or yeast cells and suspend them in sterile saline or PBS with 0.05% Tween 80.
-
Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL using a hemocytometer or by correlating optical density to cell number. This will be your stock inoculum.
-
Dilute the stock inoculum in RPMI-1640 medium (or another suitable broth) to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the this compound stock solution in the assay medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
Reading and Interpretation:
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 80% reduction) compared to the positive control.
-
Alternatively, read the absorbance at a suitable wavelength (e.g., 490 nm) using a microplate reader.
-
Protocol 2: Trehalase Activity Assay
This protocol measures the activity of trehalase in fungal cell extracts.
-
Preparation of Fungal Cell Extract:
-
Grow the fungal culture to the desired growth phase and harvest the cells by centrifugation.
-
Wash the cells with an appropriate buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in lysis buffer and disrupt them using methods such as sonication, bead beating, or enzymatic digestion.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude protein extract.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the fungal extract, trehalose (as the substrate), and an appropriate buffer (e.g., sodium acetate buffer, pH 5.5).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
To measure the inhibitory effect of this compound, pre-incubate the enzyme extract with various concentrations of this compound before adding the substrate.
-
-
Quantification of Glucose:
-
Stop the enzymatic reaction (e.g., by boiling).
-
Measure the amount of glucose produced using a commercial glucose oxidase/peroxidase assay kit, following the manufacturer's instructions.
-
The amount of glucose produced is proportional to the trehalase activity.
-
-
Calculation of Activity:
-
Calculate the specific activity of trehalase (e.g., in µmol of glucose produced per minute per mg of protein).
-
Protocol 3: Generating Resistant Mutants via Adaptive Evolution
This protocol describes a method for selecting for this compound-resistant fungal mutants in the laboratory.
-
Initial Culture:
-
Inoculate a liquid culture of the wild-type fungal strain in a suitable broth.
-
-
Initial Exposure:
-
Add this compound to the culture at a concentration that is sub-lethal (e.g., 0.5x MIC).
-
Incubate the culture under normal growth conditions until it reaches stationary phase.
-
-
Serial Passaging:
-
Transfer a small aliquot of the culture to a fresh tube of broth containing a slightly higher concentration of this compound (e.g., 1x MIC).
-
Continue this serial passaging, gradually increasing the concentration of this compound in each subsequent passage. The increment of concentration increase should be determined empirically.
-
-
Isolation of Resistant Mutants:
-
After several passages at the highest tolerated concentration, plate a dilution of the culture onto agar plates containing the same high concentration of this compound.
-
Isolate single colonies that grow on these plates.
-
-
Confirmation of Resistance:
-
Confirm the resistance of the isolated mutants by performing an MIC assay and comparing their MIC values to that of the original wild-type strain.
-
Visualizations
Caption: Primary mechanism of this compound as a trehalase inhibitor.
Caption: Experimental workflow for MIC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of validamycins on glycohydrolases of Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Inhibitory Effect of this compound on Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Validation & Comparative
Validating Trehalase Inhibitory Activity of Validamycin A: A Comparative Guide for Fungal Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Validamycin A's trehalase inhibitory activity, alongside alternative inhibitors. Detailed experimental protocols and supporting data are presented to facilitate the validation of this activity in new fungal species.
This compound, an aminoglycoside antibiotic, is a well-established inhibitor of trehalase, a key enzyme in the metabolism of trehalose.[1] Trehalose is a crucial disaccharide in fungi, playing a vital role in energy metabolism, stress protection, and virulence.[2][3][4] Consequently, the inhibition of trehalase presents a promising target for the development of novel antifungal agents.[1] This guide offers a comparative analysis of this compound and other trehalase inhibitors, detailed methodologies for assessing their activity, and a visual representation of the underlying biochemical pathways.
Comparative Inhibitory Activity of Trehalase Inhibitors
This compound acts as a competitive inhibitor of trehalase due to its structural similarity to the enzyme's substrate, trehalose.[5] Its inhibitory activity has been documented against trehalases from various organisms, including the plant pathogenic fungus Rhizoctonia solani.[6][7] For comparative purposes, other known trehalase inhibitors include Validoxylamine A and Trehazolin. Validoxylamine A, a derivative of this compound, has demonstrated significantly more potent inhibition in some studies.[6] Trehazolin has also been identified as a potent trehalase inhibitor.[7][8]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against various trehalases. It is important to note that the efficacy of these inhibitors can vary significantly depending on the fungal species and the specific isoform of the trehalase enzyme.
| Inhibitor | Fungal Species | Trehalase Type | IC50 / Ki | Reference |
| This compound | Rhizoctonia solani | Not Specified | 72 µM (IC50) | [6][7] |
| Aspergillus flavus | Not Specified | 1 µg/mL (MIC) | [9] | |
| Porcine Kidney | Not Specified | 2.2 x 10⁻⁷ M (IC50) | [10] | |
| Validoxylamine A | Rhizoctonia solani | Not Specified | 140 nM (IC50), 1.9 nM (Ki) | [6] |
| Termites | Acid Trehalase | 14.73 mg/L (IC50) | [11] | |
| Insect (Spodoptera litura) | Not Specified | 4.3 x 10⁻¹⁰ M (Ki) | [12] | |
| Trehazolin | Rhizoctonia solani | Not Specified | 66 nM (IC50) | [7][8] |
| Silkworm | Not Specified | 27 nM (IC50) | [13] |
Experimental Protocols
To validate the trehalase inhibitory activity of this compound in a new fungal species, a robust and reproducible experimental workflow is essential. The following protocols outline the key steps for enzyme extraction and activity measurement.
Fungal Culture and Mycelial Extract Preparation
-
Culture the fungal species of interest in a suitable liquid medium (e.g., Potato Dextrose Broth) until sufficient mycelial mass is obtained.
-
Harvest the mycelia by filtration and wash thoroughly with distilled water.
-
Grind the mycelia into a fine powder in the presence of liquid nitrogen.
-
Resuspend the powdered mycelia in an appropriate extraction buffer (e.g., 0.1 M citrate buffer, pH 5.7).
-
Centrifuge the suspension to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method such as the Bradford assay.
Trehalase Activity Assay (DNS Method)
The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay for measuring the activity of glycoside hydrolases, including trehalase.[14][15][16] The assay quantifies the amount of reducing sugars (glucose) released from the enzymatic hydrolysis of trehalose.
Reagents:
-
Substrate Solution: 140 mM D-(+)-Trehalose in 0.1 M citrate buffer (pH 5.7).
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water.
-
Enzyme Extract: Crude or purified trehalase from the fungal species.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in the appropriate solvent.
Procedure:
-
Set up reaction tubes:
-
Control: 0.5 mL of substrate solution + 0.5 mL of enzyme extract.
-
Inhibitor: 0.5 mL of substrate solution + 0.5 mL of enzyme extract pre-incubated with the desired concentration of this compound.
-
Blank: 0.5 mL of substrate solution + 0.5 mL of extraction buffer (no enzyme).
-
-
Incubate the reaction mixtures at the optimal temperature for the fungal trehalase (typically 37-50°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
-
Boil the tubes for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the amount of glucose released by comparing the absorbance values to a standard curve prepared with known concentrations of glucose.
-
Determine the percentage of inhibition by comparing the enzyme activity in the presence and absence of this compound.
Visualizing the Molecular Pathways
Understanding the biochemical context of trehalase inhibition is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fungal trehalose metabolism pathway.
Caption: Workflow for validating trehalase inhibitory activity.
Caption: Fungal trehalose metabolism and the inhibitory action of this compound.
Recent studies suggest that this compound may have additional mechanisms of action beyond direct trehalase inhibition, potentially affecting ribosome biogenesis and MAPK signaling pathways.[5][17] Further research into these areas will provide a more complete understanding of its antifungal properties. This guide serves as a foundational resource for researchers aiming to explore and validate the potent anti-trehalase activity of this compound in novel fungal systems.
References
- 1. Trehalase inhibition by this compound may be a promising target to design new fungicides and insecticides [pubmed.ncbi.nlm.nih.gov]
- 2. Trehalose Pathway - Creative Biolabs [creative-biolabs.com]
- 3. Developing the trehalose biosynthesis pathway as an antifungal drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Regulation of the Trehalose Synthesis Pathway and Its Importance in the Pathogenicity of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The Inhibitory Effect of this compound on Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trehalase inhibitors, validoxylamine A and related compounds as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trehazolin, a slow, tight-binding inhibitor of silkworm trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. bioinfopublication.org [bioinfopublication.org]
- 16. Screening, purification and characterization of cellulase from cellulase producing bacteria in molasses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Synergistic Efficacy of Validamycin A with Demethylation Inhibitor (DMI) Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Validamycin A with demethylation inhibitor (DMI) fungicides against pathogenic fungi, particularly Fusarium graminearum, the causative agent of Fusarium head blight (FHB). The information presented is supported by experimental data to aid in the evaluation and development of more effective fungal disease management strategies.
Executive Summary
This compound, an aminoglycoside antibiotic, demonstrates a significant synergistic effect when combined with DMI fungicides, such as tebuconazole. This synergy enhances the efficacy of the DMI fungicide, allowing for potentially lower application rates and mitigating the development of fungicide resistance. The mechanism of this synergy involves this compound's primary targets, neutral and acid trehalases (FgNTH and FgATH), which in turn leads to the downregulation of genes (FgCYP51A and FgCYP51B) responsible for sterol biosynthesis, the target of DMI fungicides. This multi-target approach disrupts critical cellular processes in the fungus, leading to increased susceptibility to the DMI fungicide.
Comparative Performance Data
The synergistic interaction between this compound and DMI fungicides leads to a notable increase in the sensitivity of Fusarium graminearum to the DMI agent. Experimental data has shown that the deletion of the gene encoding the primary target of this compound (FgNTH) results in a significant decrease in the EC50 value of tebuconazole, a commonly used DMI fungicide. This indicates that a lower concentration of the DMI fungicide is required to achieve the same level of fungal inhibition.
| Fungicide Treatment | Target Organism | EC50 (µg/mL) of Tebuconazole | Fold Increase in Sensitivity (vs. Wild Type) | Reference |
| Tebuconazole alone (Wild Type PH-1) | Fusarium graminearum | ~0.55 | - | [1] |
| Tebuconazole in ΔFgNTH mutant | Fusarium graminearum | ~0.25 | 2.2 | [1] |
| Tebuconazole in ΔFgNTHΔFgATH mutant | Fusarium graminearum | ~0.28 | 1.96 | [1] |
Table 1: In-vitro sensitivity of Fusarium graminearum wild-type and mutant strains to the DMI fungicide tebuconazole. The deletion of FgNTH, the primary target of this compound, significantly increases the sensitivity of the fungus to tebuconazole.
For comparison, the following table presents the efficacy of other commonly used fungicide combinations for the control of Fusarium Head Blight.
| Fungicide Combination | Active Ingredients | Target Disease | Efficacy (% control of FHB index) | Reference |
| Prosaro® | Prothioconazole + Tebuconazole | Fusarium Head Blight | 52% | [2] |
| Caramba® | Metconazole | Fusarium Head Blight | 50% | [2] |
| Nativo® 75WG | Trifloxystrobin + Tebuconazole | Fusarium Head Blight | High | [3] |
| Miravis® Ace | Pydiflumetofen + Propiconazole | Fusarium Head Blight | Similar to Prosaro® and Caramba® | [4] |
Table 2: Comparative efficacy of various commercial fungicide mixtures against Fusarium Head Blight.
Mechanism of Synergistic Action: A Signaling Pathway
The synergistic effect of this compound with DMI fungicides stems from a cascade of molecular events initiated by the inhibition of trehalase enzymes in Fusarium graminearum.
Caption: Signaling pathway of this compound and DMI fungicide synergy.
Experimental Protocols
Fungicide Sensitivity Assay (EC50 Determination)
This protocol is used to determine the concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of the target fungus.
Materials:
-
Fusarium graminearum wild-type (e.g., PH-1) and mutant strains.
-
Potato Dextrose Agar (PDA) medium.
-
Tebuconazole (or other DMI fungicide) stock solution.
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to 50-60°C.
-
Add the DMI fungicide from a stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.05, 0.1, 0.25, 0.5, 1.0 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of a 3-day-old culture of the F. graminearum strain.
-
Incubate the plates at 25°C for 3 days.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 µg/mL).
-
Determine the EC50 value by probit analysis using appropriate statistical software.
Checkerboard Assay for Synergy Assessment
The checkerboard assay is a common method to evaluate the in vitro interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates.
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB).
-
Stock solutions of this compound and a DMI fungicide.
-
Fusarium graminearum spore suspension (e.g., 1 x 10^5 spores/mL).
-
Microplate reader.
Procedure:
-
Dispense the liquid growth medium into all wells of a 96-well plate.
-
Create a two-dimensional serial dilution of the two compounds. Dilute this compound horizontally and the DMI fungicide vertically.
-
The plate should contain wells with each compound alone in a range of concentrations, as well as combinations of the two compounds at different concentration ratios. Include a growth control (no compounds) and a sterility control (no inoculum).
-
Inoculate each well (except the sterility control) with the fungal spore suspension.
-
Incubate the plate at 25°C for 48-72 hours.
-
Determine the minimum inhibitory concentration (MIC) for each compound alone and in combination by visual assessment of turbidity or by measuring absorbance with a microplate reader.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additive, or antagonism).
Quantitative Reverse Transcription PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of target genes (e.g., FgCYP51A, FgCYP51B) in response to fungicide treatment.
Materials:
-
Fusarium graminearum mycelia.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR instrument.
-
SYBR Green qPCR master mix.
-
Primers for target genes and a reference gene (e.g., actin).
Procedure:
-
Culture F. graminearum in liquid medium with and without the test compounds (this compound, DMI fungicide, or their combination) for a specified period.
-
Harvest the mycelia and extract total RNA using a suitable kit.
-
Synthesize first-strand cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers for the target and reference genes.
-
Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative expression levels of the target genes.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the synergistic effects of this compound and DMI fungicides.
Caption: Experimental workflow for synergy investigation.
Conclusion
The combination of this compound with DMI fungicides presents a promising strategy for the effective control of Fusarium graminearum and potentially other fungal pathogens. The synergistic interaction, rooted in a multi-target mechanism, not only enhances the antifungal efficacy but also holds the potential to reduce the required doses of DMI fungicides, thereby addressing concerns related to fungicide resistance and environmental impact. Further research and field trials are warranted to optimize the application of this synergistic combination in agricultural settings.
References
- 1. Efficacy of triazole and strobilurin fungicides for controlling Fusarium Head Blight (Scab) and Brown rust of wheat in Punjab | Indian Phytopathology [epubs.icar.org.in]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Bio Efficacy of Fungicides against the Wheat Head Blight Causing Fungus, Fusarium graminearum [arccjournals.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
Validamycin A: A Novel Approach to Mitigating Mycotoxin Contamination
A Comparative Analysis of its Efficacy and Mechanism in Reducing Fungal Toxins
For Immediate Release
This guide provides a comprehensive comparison of Validamycin A's performance in reducing mycotoxin production against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating novel strategies for mycotoxin control.
Executive Summary
Mycotoxin contamination of agricultural commodities poses a significant threat to food safety and global health. This compound, an aminoglycoside antibiotic, has emerged as a promising agent in reducing the production of these harmful fungal secondary metabolites. This guide details the mechanism of action of this compound, presents a comparative analysis of its efficacy against other chemical and biological control agents, outlines experimental protocols for evaluation, and visualizes the key biological pathways involved.
Mechanism of Action: Targeting Fungal Metabolism
This compound primarily functions as a potent inhibitor of trehalase, a key enzyme in fungal metabolism. Trehalose is a disaccharide that serves as a crucial source of glucose for cellular processes, including growth and virulence. By inhibiting trehalase, this compound disrupts the fungus's energy supply, leading to a reduction in growth and, significantly, a decrease in the biosynthesis of mycotoxins such as deoxynivalenol (DON).[1][2]
Recent studies have identified both neutral trehalase (FgNTH) and acid trehalase (FgATH) as targets for this compound in Fusarium graminearum, with FgNTH being the primary target.[1][2] The inhibition of FgNTH has been shown to interfere with the glycolysis pathway, reducing the availability of precursors for DON synthesis.[1]
Furthermore, this compound exhibits a synergistic effect when used in combination with demethylation inhibitor (DMI) fungicides, such as tebuconazole. It achieves this by increasing the sensitivity of the fungus to these fungicides, making the combination more effective at lower concentrations.[1]
Comparative Efficacy in Mycotoxin Reduction
This compound demonstrates significant potential in reducing mycotoxin levels, both as a standalone treatment and in combination with other fungicides. The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other chemical and biological alternatives.
| Treatment | Target Mycotoxin(s) | Fungal Species | Efficacy (% Reduction) | Reference |
| This compound | Deoxynivalenol (DON) | Fusarium graminearum | Increased FHB control and reduced DON contamination in grain. | [3] |
| This compound + Metconazole | Deoxynivalenol (DON) | Fusarium graminearum | Increased FHB control and DON reduction compared to single applications. | [3] |
| Metconazole | Deoxynivalenol (DON) | Fusarium graminearum | 65.1% | [4][5] |
| Tebuconazole + Prothioconazole | Deoxynivalenol (DON) | Fusarium graminearum | 25-29% further reduction than Tebuconazole alone. | [6] |
| Pyraclostrobin + Metconazole | Deoxynivalenol (DON) | Fusarium graminearum | 58.3% | [4][5] |
| Carbendazim | Deoxynivalenol (DON) | Fusarium graminearum | 67-75% | [7] |
| Biological Control Agent | Target Mycotoxin(s) | Fungal Species | Efficacy (% Reduction) | Reference |
| Candida fluviatilis (C14) | DON, Nivalenol (NIV), Zearalenone (ZEA) | Fusarium culmorum | DON: 63.9%, NIV: 55.9%, ZEA: 53.3% | [8][9] |
| Candida shehatae (C13) | DON, Nivalenol (NIV), Zearalenone (ZEA) | Fusarium graminearum | DON: 78.3%, ZEA: 75.1% | [8] |
| Meyerozyma guilliermondii (K2) | DON, Nivalenol (NIV), Zearalenone (ZEA) | Fusarium poae | DON: 79.0%, NIV: 70.4%, ZEA: 84.2% | [8][9] |
| Candida tropicalis (C28) | DON, Nivalenol (NIV), Zearalenone (ZEA) | Fusarium poae | DON: 66.7%, NIV: 56.3%, ZEA: 76.6% | [8][9] |
| Palmarosa Essential Oil | Deoxynivalenol (DON) | Not specified | Up to 72.29% | [10] |
| Lemon Essential Oil | Deoxynivalenol (DON) | Not specified | Up to 65.67% | [10] |
Experimental Protocols
In Vitro Evaluation of Mycotoxin Reduction
A standardized method to assess the efficacy of this compound and other compounds in reducing mycotoxin production in a laboratory setting.
1. Fungal Culture Preparation:
-
Prepare a pure culture of a mycotoxigenic fungal strain (e.g., Fusarium graminearum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Incubate the culture at an optimal temperature (e.g., 25-28°C) until sufficient sporulation is observed.
-
Harvest fungal spores by flooding the agar surface with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL using a hemocytometer.
2. Treatment Application:
-
Prepare a liquid culture medium known to support mycotoxin production (e.g., Yeast Extract Peptone Dextrose - YEPD broth).
-
Aliquot the medium into sterile flasks.
-
Add the test compounds (this compound, alternative fungicides, etc.) to the flasks at various concentrations. Include a control group with no treatment.
-
Inoculate each flask with the prepared fungal spore suspension.
3. Incubation:
-
Incubate the flasks on a rotary shaker at an appropriate speed (e.g., 150 rpm) and temperature (e.g., 28°C) for a period known to be optimal for mycotoxin production (e.g., 7-14 days).
4. Mycotoxin Extraction and Quantification:
-
After incubation, separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycotoxins from the culture filtrate using an appropriate organic solvent (e.g., ethyl acetate or acetonitrile/water mixture).
-
Purify and concentrate the extract using solid-phase extraction (SPE) columns if necessary.
-
Quantify the mycotoxin levels using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
-
Calculate the percentage of mycotoxin reduction for each treatment compared to the untreated control.
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow for evaluating mycotoxin reduction and the signaling pathway affected by this compound.
References
- 1. Mechanism of this compound inhibiting DON biosynthesis and synergizing with DMI fungicides against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of this compound inhibiting DON biosynthesis and synergizing with DMI fungicides against Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of validamycin in controlling Fusarium head blight caused by Fusarium graminearum: Inhibition of DON biosynthesis and induction of host resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. Comparison of single- or multi-active ingredient fungicides for controlling Fusarium head blight and deoxynivalenol in Brazilian wheat. - Portal Embrapa [embrapa.br]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. The Efficiency of Deoxynivalenol Degradation by Essential Oils under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of Validamycin A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal activity of Validamycin A and its synthesized derivatives. The information presented is collated from experimental data to assist researchers and professionals in drug development in understanding the structure-activity relationships and potential applications of these compounds.
This compound, an aminocyclitol antibiotic produced by Streptomyces hygroscopicus, is a well-established agricultural fungicide.[1] Its primary mode of action is the inhibition of trehalase, an enzyme crucial for the hydrolysis of trehalose into glucose in fungi.[2][3] This disruption of carbohydrate metabolism leads to a fungistatic effect, effectively controlling the growth of various plant pathogenic fungi.[1][2] This guide delves into the antifungal spectrum of this compound and explores how modifications to its structure, particularly the synthesis of validoxylamine A esters, can significantly enhance its bioactivity.
Quantitative Comparison of Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) and median effective concentration (EC50) values of this compound and its derivatives against various fungal species.
Table 1: Antifungal Activity of this compound Against Various Fungal Pathogens
| Fungal Species | This compound | Reference Compound |
| MIC (µg/mL) | MIC (µg/mL) | |
| Aspergillus flavus | 1 | - |
| Candida albicans | 500,000 | Amphotericin B: Not specified |
| Rhizoctonia solani | EC50: 34.99 µmol/L | - |
| Sclerotinia sclerotiorum | EC50: >100 µmol/L | - |
Table 2: Antifungal Activity of Validoxylamine A (VAA) and its Fatty Acid Ester Derivatives [4]
| Compound | Acyl Donor | Rhizoctonia solani EC50 (µmol/L) | Sclerotinia sclerotiorum EC50 (µmol/L) |
| VAA | - | 34.99 | >100 |
| 1 | Acetic acid | 15.85 | 19.95 |
| 2 | Propionic acid | 14.13 | 17.78 |
| 3 | Butyric acid | 10.00 | 15.85 |
| 4 | Valeric acid | 7.94 | 12.59 |
| 5 | Hexanoic acid | 6.31 | 10.00 |
| 6 | Heptanoic acid | 5.01 | 7.94 |
| 7 | Octanoic acid | 3.16 | 6.31 |
| 8 | Nonanoic acid | 2.51 | 5.01 |
| 9 | Decanoic acid | 1.58 | 3.98 |
| 10 | Undecanoic acid | 0.79 | 2.51 |
| 11 | Dodecanoic acid | 0.40 | 1.58 |
| 12 | Tridecanoic acid | 0.10 | 1.00 |
| 13 | Tetradecanoic acid | 0.04 | 0.63 |
| 14 | Pentadecanoic acid | 0.01 | 0.40 |
| 15 | Hexadecanoic acid | 0.02 | 0.25 |
| 16 | Heptadecanoic acid | 0.04 | 0.16 |
| 17 | Octadecanoic acid | 0.08 | 0.10 |
| 18 | Nonadecanoic acid | 0.20 | 0.13 |
| 19 | Eicosanoic acid | 0.50 | 0.20 |
| 20 | Myristoleic acid | 0.08 | 0.50 |
| 21 | Oleic acid | 0.04 | 0.20 |
| 22 | Linoleic acid | 0.10 | 0.32 |
| 23 | Linolenic acid | 0.25 | 0.63 |
| 24 | Arachidonic acid | 0.63 | 1.26 |
| 25 | Pivalic acid | 12.59 | 25.12 |
| 26 | Isobutyric acid | 15.85 | 31.62 |
| 27 | Isovaleric acid | 10.00 | 19.95 |
| 28 | 2-Ethylbutyric acid | 7.94 | 15.85 |
| 29 | Isocaproic acid | 6.31 | 12.59 |
| 30 | 2-Ethylhexanoic acid | 3.98 | 7.94 |
Experimental Protocols
Antifungal Activity Assays
Broth Microdilution Method (for MIC determination against Aspergillus flavus)
The minimal inhibition concentration (MIC) of this compound against A. flavus was determined using the broth microdilution method. Conidia of A. flavus were suspended in a suitable broth medium. The suspension was then added to microtiter plates containing serial dilutions of this compound. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.
Turbidimetric Analysis (for MIC50 determination against Candida albicans) [5]
The antifungal activity against C. albicans was assessed by turbidimetric analysis. Exponentially growing cells were exposed to various concentrations of this compound. The cell growth was monitored by measuring the optical density at a specific wavelength over time. The MIC50 was calculated as the concentration that induced 50% inhibition of growth.[5]
Mycelial Growth Rate Method (for EC50 determination against Rhizoctonia solani and Sclerotinia sclerotiorum) [4]
The in vitro antifungal activities of validoxylamine A (VAA) and its ester derivatives were evaluated using the mycelial growth rate method. Fungal mycelial discs were placed on potato dextrose agar (PDA) plates containing different concentrations of the test compounds. The plates were incubated at 25 ± 1 °C. The diameter of the fungal colonies was measured at regular intervals until the mycelia in the control group reached the edge of the plate. The EC50 values were then calculated using probit analysis.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for the synthesis and evaluation of its derivatives.
Caption: Mechanism of antifungal action of this compound.
Caption: Workflow for synthesis and evaluation of Validoxylamine A derivatives.
Discussion
The experimental data reveals that this compound exhibits notable antifungal activity against a range of plant pathogenic fungi, primarily through the inhibition of trehalase.[1][2] However, its efficacy against human pathogens like Candida albicans is limited, requiring high concentrations to achieve an inhibitory effect.[5][6]
A significant breakthrough in enhancing the antifungal potency of this class of compounds has been achieved through the synthesis of validoxylamine A (VAA) fatty acid esters.[4] The study highlighted in Table 2 demonstrates a clear structure-activity relationship. The antifungal activity against both Rhizoctonia solani and Sclerotinia sclerotiorum generally increases with the elongation of the fatty acid chain length, peaking with pentadecanoic acid (compound 14).[4] This derivative showed a remarkable increase in potency against R. solani, with an EC50 value of 0.01 µmol/L compared to 34.99 µmol/L for the parent compound, VAA.[4] This suggests that the lipophilicity introduced by the fatty acid ester moiety plays a crucial role in the compound's ability to interact with and penetrate the fungal cell.
The synergistic effect observed when this compound is combined with other antifungals, such as amphotericin B against Aspergillus flavus, presents another promising avenue for future research and development. This combination may allow for lower effective doses of each drug, potentially reducing toxicity and combating the emergence of resistant strains.
References
- 1. Validamycin Fungicide | Sheath Blight Control | Novobac [novobac.com]
- 2. toku-e.com [toku-e.com]
- 3. Structural and Functional Analysis of Validoxylamine A 7′-phosphate Synthase ValL Involved in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a series of validoxylamine A esters and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of validamycin as a potential antifungal compound against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Underpinnings of Validamycin A's Antifungal Activity: A Comparative Transcriptomic Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the transcriptomic effects of Validamycin A on fungi, offering insights into its mechanism of action beyond its known role as a trehalase inhibitor.
This compound, an aminoglycoside antibiotic, has long been utilized as a fungicide, primarily recognized for its potent inhibition of trehalase, an enzyme crucial for fungal energy metabolism.[1][2] However, recent comparative transcriptomic studies have illuminated a broader and more complex impact on the fungal transcriptome, revealing additional mechanisms that contribute to its antifungal efficacy. This guide synthesizes findings from these studies to provide a comprehensive overview of the molecular response of fungi to this compound treatment.
Comparative Analysis of Transcriptomic Changes
Transcriptome analysis of fungi treated with this compound reveals significant alterations in gene expression, primarily characterized by widespread downregulation of genes involved in key cellular processes. This contrasts with the effects of some other antifungal agents that may induce a more varied response of both up- and downregulation across different pathways.
A key study on Rhizoctonia cerealis, the causative agent of sharp eyespot in cereals, demonstrated that treatment with this compound led to the differential expression of a multitude of genes, with a striking majority being downregulated.[3][4] This suggests that this compound imposes a significant repressive effect on fungal cellular machinery.
Key Affected Pathways
The primary pathways impacted by this compound treatment, as identified through transcriptomic analysis, are:
-
Ribosome Biogenesis and Function: A substantial number of genes associated with the ribosome are significantly downregulated.[1][3] This includes genes involved in rRNA processing, ribosome assembly, and protein synthesis.[3] The inhibition of ribosome-related functions is a critical finding, suggesting that this compound can disrupt protein translation, thereby impeding fungal growth and development.[3] In one study, 39.60% of genes in the ribosome biosynthesis pathway and 43.20% of genes related to ribosome composition showed altered expression, with the vast majority being downregulated.[3]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, crucial for fungal development, pathogenicity, and stress response, is also significantly affected by this compound.[1][3][4] Transcriptomic data indicates a downregulation of genes within this pathway, which likely contributes to the observed suppression of fungal growth and virulence.[3]
-
Metabolic Processes: As expected from its function as a trehalase inhibitor, this compound treatment leads to the downregulation of genes involved in various metabolic processes.[3][4] This aligns with its established mechanism of disrupting energy metabolism.[1]
The following table summarizes the quantitative data from a transcriptomic study on Rhizoctonia cerealis treated with this compound.
| Affected Pathway/Process | Total Genes | Differentially Expressed Genes | Percentage of Affected Genes | Predominant Effect | Reference |
| Ribosome Biogenesis | 149 | 59 | 39.60% | Downregulation | [3] |
| Ribosome Composition | 206 | 89 | 43.20% | Downregulation | [3] |
| MAPK Signaling | Not specified | Multiple | Not specified | Downregulation | [1][3][4] |
| Metabolic Processes | Not specified | Multiple | Not specified | Downregulation | [3][4] |
Experimental Protocols
The following provides a generalized experimental workflow for the comparative transcriptomic analysis of fungi treated with this compound, based on methodologies reported in the literature.[3][5]
Fungal Culture and Treatment
-
Fungal Strain: The specific fungal strain of interest (e.g., Rhizoctonia cerealis) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA).[3]
-
This compound Treatment: The fungus is exposed to a specific concentration of this compound. For instance, an inhibitory concentration like 0.5 μg/mL can be used for sensitive fungi.[3][4] The treatment is typically applied to the growth medium.
-
Control Group: A control group of the fungus is cultured under identical conditions without the addition of this compound.
-
Incubation: Both treated and control cultures are incubated under optimal growth conditions (e.g., temperature, light) for a defined period.
-
Mycelia Collection: After the incubation period, mycelia from both the treated and control groups are harvested for RNA extraction.
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is extracted from the collected mycelia using a suitable RNA isolation kit.
-
Library Preparation: mRNA is enriched and fragmented. cDNA libraries are then constructed for sequencing.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).[5]
-
Data Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapters.
-
Alignment: The clean reads are aligned to the reference genome of the fungus.
-
Differential Gene Expression Analysis: The expression levels of genes in the treated group are compared to the control group to identify differentially expressed genes (DEGs).
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify the biological processes and pathways that are significantly affected.[6]
-
Visualizing the Impact of this compound
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
Comparative transcriptomic analysis provides compelling evidence that this compound's antifungal activity is not solely dependent on the inhibition of trehalase. Its ability to significantly downregulate genes involved in ribosome biogenesis and the MAPK signaling pathway reveals a multi-pronged mechanism of action.[1][3][4] This broader impact on fundamental cellular processes explains its efficacy in suppressing fungal growth and pathogenicity. For researchers and professionals in drug development, these findings open new avenues for understanding and potentially enhancing the efficacy of aminoglycoside antibiotics as antifungal agents. Future research could focus on direct comparative transcriptomic studies of this compound against other classes of fungicides to further delineate its unique molecular signature and identify potential synergistic combinations.
References
- 1. Trehalase Inhibitor Validamycin May Have Additional Mechanisms of Toxicology against Rhizoctonia cerealis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Antifungal Efficacy of this compound Co-Administered with Bacillus velezensis TCS001 against Camellia anthracnose - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Induction of Host Plant Defense by Validamycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Validamycin A's performance in inducing host plant defense mechanisms against common alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Introduction
This compound, an aminoglycoside antibiotic, is traditionally known for its antifungal properties, primarily through the inhibition of trehalase in fungi like Rhizoctonia solani.[1] Recent research has unveiled a novel application for this compound as a potent inducer of broad-spectrum disease resistance in plants.[2][3][4][5][6] This guide delves into the experimental validation of this activity, comparing it with established plant defense inducers, namely Methyl Jasmonate (MeJA) and Benzothiadiazole (BTH).
This compound distinguishes itself by activating both the Salicylic Acid (SA) and Jasmonic Acid/Ethylene (JA/ET) signaling pathways, which are crucial for defense against biotrophic and necrotrophic pathogens, respectively.[2][4][6][7] This dual activation suggests a broader spectrum of protection compared to inducers that primarily trigger a single pathway.
Performance Comparison
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with MeJA and BTH in inducing plant defense responses and controlling disease.
Table 1: Induction of Early Defense Responses
| Inducer | Plant Species | Concentration | Defense Marker | Measurement | Fold Change vs. Control | Reference |
| This compound | Arabidopsis thaliana | 10 µg/mL | ROS Burst | Relative Luminescence Units (RLU) | ~4.5 | Bian et al., 2020 |
| This compound | Arabidopsis thaliana | 10 µg/mL | Callose Deposition | Deposits per mm² | ~6.0 | Bian et al., 2020 |
| Benzothiadiazole (BTH) | Arabidopsis thaliana | 100 µM | Callose Deposition | Deposits per mm² | ~3.0 | Kohler et al., 2002 |
| Methyl Jasmonate (MeJA) | Nicotiana attenuata | 150 µg | TPI Activity | nmol AP/min/mg protein | ~8.0 | van Dam et al., 2004 |
Table 2: Efficacy in Disease Control
| Inducer | Plant Species | Pathogen | Concentration | Control Efficacy (%) | Reference |
| This compound | Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 10 µg/mL | ~60 | Bian et al., 2020 |
| This compound | Arabidopsis thaliana | Botrytis cinerea | 10 µg/mL | ~55 | Bian et al., 2020 |
| This compound | Arabidopsis thaliana | Fusarium graminearum | 10 µg/mL | ~40 | Bian et al., 2020 |
| Benzothiadiazole (BTH) | Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 100 µM | ~50 | A study on diverse mechanisms of resistance to Pseudomonas syringae in a thousand natural accessions of Arabidopsis thaliana[3] |
| Methyl Jasmonate (MeJA) | Arabidopsis thaliana | Botrytis cinerea | 10 µmol/L | Significant reduction in lesion size | A study on methyl jasmonate priming defense responses against Botrytis cinerea[4] |
Signaling Pathways
This compound induces a comprehensive defense response by activating key signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Staining of Callose Depositions in Root and Leaf Tissues [en.bio-protocol.org]
- 3. Diverse mechanisms of resistance to Pseudomonas syringae in a thousand natural accessions of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.6. Gene Expression Analysis by qRT-PCR [bio-protocol.org]
- 6. This compound Induces Broad-Spectrum Resistance Involving Salicylic Acid and Jasmonic Acid/Ethylene Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Validamycin A: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Validamycin A, a crucial antibiotic in various research applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Category | GHS Hazard Statement | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][2] | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2] | Wear protective gloves, clothing, eye, and face protection.[3][4] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P362+P364: Take off contaminated clothing and wash it before reuse.[4][5] | Wear fire/flame resistant and impervious clothing.[3][6] Handle with chemical-resistant gloves.[3][6][7] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | Use in a well-ventilated area.[3] If exposure limits are exceeded, use a full-face respirator.[6] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects[2] | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] | Prevent the product from entering drains, water courses, or the soil.[2][5] |
Disposal Protocol for this compound
Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following protocol outlines the necessary steps for its disposal.
1. Waste Collection and Storage:
-
Solid Waste: Collect surplus or unwanted this compound in a suitable, clearly labeled, and closed container.[3][4] Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][7]
-
Liquid Waste (Solutions): Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2][5] Place the absorbed material into a suitable, closed container for disposal.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., personal protective equipment, absorbent pads, glassware) should be considered contaminated and collected in a designated, sealed container for disposal.[7]
2. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[6][7]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a sealed bag or container for disposal.[8] It may be appropriate to wet the spill to prevent dust from becoming airborne.[9]
-
For liquid spills, contain the spill to prevent it from entering drains or waterways.[3][9] Absorb the spill with an inert material and collect it for disposal.[2][5]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2][5]
3. Final Disposal:
-
Professional Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
-
Incineration: A licensed facility may use controlled incineration with a flue gas scrubber to destroy the chemical waste.[3] It is also possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Important Don'ts:
4. Disposal of Contaminated Packaging:
-
Empty containers should be treated as hazardous waste.
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[3]
Caption: this compound Disposal Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|37248-47-8|MSDS [dcchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. zellx.de [zellx.de]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. tmmedia.in [tmmedia.in]
- 8. rayfull.net [rayfull.net]
- 9. sumitomo-chem.co.th [sumitomo-chem.co.th]
Essential Safety and Logistics for Handling Validamycin A
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Validamycin A, a widely used antifungal agent. The following procedural guidance, operational plans, and data are designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) information.[1][2][3][4][5]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses or goggles | Must have side-shields.[1][2][4] |
| Skin | Protective gloves | Chemically impermeable gloves are recommended.[3][6] Always inspect gloves prior to use and use proper glove removal technique.[5] |
| Lab coat or impervious clothing | A complete suit protecting against chemicals may be necessary depending on the scale of work.[5] | |
| Respiratory | Respirator | Recommended if exposure limits are exceeded, irritation is experienced, or dust is formed.[3][5] A full-face respirator may be required in some situations.[3] |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.[1][2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place.[6] Avoid contact with skin and eyes.[5][6] Avoid the formation of dust and aerosols.[5][6] Wash hands thoroughly after handling.[1] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][6] Recommended storage temperatures are typically between 2-8°C, with some sources suggesting -20°C for long-term powder storage.[1][4][7][8] Store away from incompatible materials such as strong oxidizing agents.[1] |
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all relevant regulations to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents/container in accordance with local, regional, and national regulations.[2][4] This may involve removal to a licensed chemical destruction plant or controlled incineration.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6] |
| Contaminated Packaging | Dispose of as unused product.[5] Packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if combustible.[6] |
| Spills | For spills, use inert absorbent material.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1][6] Prevent the product from entering public sewers and waterways.[1] |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
